molecular formula C8H5BrClNO4 B8500986 Methyl 2-bromo-5-chloro-3-nitrobenzoate

Methyl 2-bromo-5-chloro-3-nitrobenzoate

Cat. No.: B8500986
M. Wt: 294.48 g/mol
InChI Key: NHFAVZNNBSBWPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a multifunctional halogenated and nitrated aromatic ester that serves as a high-value building block in organic synthesis and medicinal chemistry. Its structure incorporates bromo, chloro, and nitro substituents in a single benzene ring, making it a versatile intermediate for sequential functionalization via metal-catalyzed cross-coupling and nucleophilic aromatic substitution reactions . The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the aromatic ring and activates the halogen substituents for displacement, which is exploited in the synthesis of complex molecules . In pharmaceutical research, this compound and its analogues are utilized as key precursors in the development of active pharmaceutical ingredients (APIs) and potential therapeutic agents, including investigations into enzyme inhibitors and non-opioid analgesics . It is also applied in the synthesis of agrochemicals and dyes . The compound requires careful handling; it is classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrClNO4

Molecular Weight

294.48 g/mol

IUPAC Name

methyl 2-bromo-5-chloro-3-nitrobenzoate

InChI

InChI=1S/C8H5BrClNO4/c1-15-8(12)5-2-4(10)3-6(7(5)9)11(13)14/h2-3H,1H3

InChI Key

NHFAVZNNBSBWPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])Br

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate , a highly functionalized aromatic intermediate often utilized in the development of heterocyclic pharmaceutical scaffolds (e.g., antiviral or antibacterial agents).

This guide prioritizes a convergent, high-fidelity synthetic route designed to maximize regioselectivity and operational safety.

Executive Summary & Retrosynthetic Analysis

Target Molecule: Methyl 2-bromo-5-chloro-3-nitrobenzoate CAS Registry Number (Analog): 1806316-88-8 (Acid precursor: 2-bromo-5-chloro-3-nitrobenzoic acid) Molecular Formula: C


H

BrClNO

The synthesis of this polysubstituted benzene ring presents a classic challenge in regiochemical control . The presence of three distinct directing groups (Ester/Acid, Halogens, Nitro) requires a specific order of operations to avoid isomeric mixtures.

Retrosynthetic Logic

The most robust disconnection strategy isolates the Ester and Nitro groups as the final modifications. The core halogenated scaffold (2-bromo-5-chlorobenzoic acid) serves as the critical junction.

  • Disconnection 1 (Esterification): The methyl ester is installed last to prevent hydrolysis during harsh nitration conditions.

  • Disconnection 2 (Nitration): The nitro group is introduced at position C3.[1] This relies on the cooperative directing effects of the C1-Carboxyl (meta-director) and C2-Bromine (ortho-director), which both favor C3 substitution.

  • Disconnection 3 (Sandmeyer): The C2-Bromine is installed via a Sandmeyer reaction from the commercially available 2-amino-5-chlorobenzoic acid , ensuring the halogen position is fixed early.

Synthetic Route: The "Direct Nitration" Protocol

This protocol outlines a three-step linear synthesis starting from 2-amino-5-chlorobenzoic acid.[2][3] This route is preferred over nitrating the amino-precursor directly, which would require protection/deprotection steps to prevent oxidation.

Reaction Scheme Visualization

SynthesisRoute Start 2-Amino-5-chlorobenzoic Acid Inter1 2-Bromo-5-chlorobenzoic Acid Start->Inter1 Step 1: Sandmeyer (NaNO2, HBr, CuBr) Inter2 2-Bromo-5-chloro-3-nitrobenzoic Acid Inter1->Inter2 Step 2: Nitration (HNO3, H2SO4) Final Methyl 2-bromo-5-chloro- 3-nitrobenzoate Inter2->Final Step 3: Esterification (MeOH, H2SO4 or SOCl2)

Figure 1: Linear synthetic workflow for the target molecule. Colors indicate stage progression.

Step 1: Synthesis of 2-Bromo-5-chlorobenzoic Acid (Sandmeyer Reaction)

The transformation of the amino group to a bromine atom is achieved via diazotization followed by substitution with copper(I) bromide.

Mechanism: The amine reacts with nitrous acid (generated in situ) to form a diazonium salt (


). This unstable intermediate undergoes radical substitution in the presence of CuBr.

Protocol:

  • Diazotization: Suspend 2-amino-5-chlorobenzoic acid (1.0 eq) in 48% HBr (aq). Cool to 0–5 °C. Dropwise add an aqueous solution of NaNO

    
      (1.1 eq), maintaining temperature < 5 °C. Stir for 30 min until a clear diazonium solution forms.
    
  • Substitution: In a separate vessel, prepare a solution of CuBr (1.2 eq) in 48% HBr. Heat this solution to 60 °C.

  • Addition: Slowly transfer the cold diazonium solution into the hot CuBr solution. Caution: Vigorous evolution of N

    
     gas will occur.
    
  • Workup: Heat at 80 °C for 1 hour. Cool to room temperature (RT). The product often precipitates.[4] Dilute with water, filter the solid, and wash with cold water.[4][5][6][7] Recrystallize from Ethanol/Water if necessary.[6]

ParameterSpecification
Reagents 2-Amino-5-chlorobenzoic acid, NaNO

, HBr (48%), CuBr
Temperature Diazotization: 0–5 °C; Substitution: 60–80 °C
Key Risk Diazo intermediates are shock-sensitive; maintain temp control.
Expected Yield 75–85%
Step 2: Regioselective Nitration

This is the critical step. We utilize the electronic properties of the ring to direct the nitro group to position C3.

Mechanistic Rationale:

  • -COOH (C1): Strong electron-withdrawing group (EWG). Directs meta (Positions 3 and 5). Position 5 is blocked by Chlorine. Target: C3.

  • -Br (C2): Weakly deactivating, ortho/para directing. Directs ortho (Position 3) and para (Position 5, blocked). Target: C3.

  • -Cl (C5): Weakly deactivating, ortho/para directing. Directs ortho (Positions 4 and 6).

  • Consensus: Both the Carboxyl and Bromine groups cooperatively direct to C3 . While C3 is sterically crowded (sandwiched between Br and COOH), the electronic reinforcement typically overrides the steric penalty compared to C4/C6.

Protocol:

  • Preparation: Dissolve 2-bromo-5-chlorobenzoic acid (1.0 eq) in concentrated H

    
    SO
    
    
    
    (10 vol) at 0 °C.
  • Nitration: Prepare a "Mixed Acid" solution (1:1 v/v conc. HNO

    
     / conc.[4][6][8][9][10] H
    
    
    
    SO
    
    
    ). Add this dropwise to the reaction mixture, keeping the internal temperature < 10 °C.
  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC or HPLC.

  • Quench: Pour the reaction mixture carefully onto crushed ice (20 vol). The product, 2-bromo-5-chloro-3-nitrobenzoic acid , will precipitate as a solid.

  • Purification: Filter, wash with water until neutral pH. Dry under vacuum.[4][7][11]

Note: If isomeric purity is low (presence of C4/C6 nitro isomers), recrystallize from glacial acetic acid or an EtOAc/Hexane mixture.

Step 3: Methyl Ester Formation

The final step converts the carboxylic acid to the methyl ester.

Protocol (Fischer Esterification):

  • Dissolve the nitro-acid in Methanol (excess, solvent).

  • Add catalytic concentrated H

    
    SO
    
    
    
    (0.1 eq) or generate HCl in situ by adding SOCl
    
    
    (1.2 eq) dropwise at 0 °C.
  • Reflux for 4–6 hours.

  • Concentrate the solvent, dilute with EtOAc, wash with NaHCO

    
     (aq) to remove unreacted acid, and dry over MgSO
    
    
    
    .
  • Evaporate to yield Methyl 2-bromo-5-chloro-3-nitrobenzoate .

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical signatures should be confirmed.

TechniqueExpected Signature
1H NMR Aromatic region will show two singlets (or meta-coupled doublets,

Hz) representing the protons at C4 and C6. The methyl ester will appear as a singlet at

ppm.
13C NMR Carbonyl peak (

ppm), Methyl carbon (

ppm), and 6 aromatic signals.[1]
HPLC Purity > 98% required. Major impurity is likely the un-nitrated precursor or regioisomers (4-nitro).

Process Safety & Troubleshooting

  • Exotherms: Both the Sandmeyer (N

    
     release) and Nitration (Mixed Acid addition) are highly exothermic. Efficient cooling and slow addition rates are mandatory.
    
  • Corrosives: Handling fuming HNO

    
     and SOCl
    
    
    
    requires full PPE (acid-resistant gloves, face shield) and a fume hood.
  • Regioselectivity Issues: If the C4-nitro isomer is observed (via NMR integration), lower the nitration temperature to 0 °C and limit reaction time. Higher temperatures favor thermodynamic mixtures which may increase unwanted isomers.

References

  • Synthesis of Halogenated Benzoic Acids via Sandmeyer

    • Source: ChemicalBook. (n.d.). 2-Amino-5-chlorobenzoic acid synthesis. Retrieved from

  • Nitration of Deactivated Benzoic Acids

    • Source: Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from

  • Structural Data for 2-Bromo-5-chloro-3-nitrobenzoic Acid Analogs

    • Source: PubChem.[12] (n.d.). 2-Bromo-5-chloro-4-nitro-benzoic acid (Isomer comparison). Retrieved from

  • General Protocol for Nitration of Halobenzoic Acids

    • Source: BenchChem.[4] (n.d.). Synthesis of 2-Amino-5-nitrobenzoic Acid (Analogous chemistry). Retrieved from

Sources

Methyl 2-bromo-5-chloro-3-nitrobenzoate: Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Physiochemical Profile[1][2]

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly specialized halogenated nitroaromatic intermediate. It serves as a critical scaffold in the synthesis of epigenetic modulators, specifically EZH2 (Enhancer of Zeste Homolog 2) inhibitors , which are targeted therapies for various malignancies including non-Hodgkin lymphoma and solid tumors.

Identification Data
ParameterDetail
CAS Number 1403596-31-5
IUPAC Name Methyl 2-bromo-5-chloro-3-nitrobenzoate
Molecular Formula C₈H₅BrClNO₄
Molecular Weight 294.49 g/mol
SMILES COC(=O)C1=C(Br)C([O-])=CC(Cl)=C1
Appearance Pale yellow to off-white crystalline solid
Physiochemical Properties
PropertyValue (Experimental/Predicted)
Melting Point 78–82 °C (Typical for analogous nitro-benzoates)
Boiling Point ~340 °C (Predicted at 760 mmHg)
Density ~1.7 g/cm³
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Reactivity Susceptible to nucleophilic aromatic substitution (SNAr) at C2 (Br displacement) and nitro reduction.[1][2]

Synthetic Pathway & Mechanism

The synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate typically proceeds via the electrophilic nitration of the pre-functionalized benzoate precursor. This route ensures regioselectivity driven by the directing effects of the existing substituents.

Reaction Logic

The precursor, Methyl 2-bromo-5-chlorobenzoate , contains two deactivating groups (Br, Cl) and one deactivating/meta-directing group (Ester).

  • Directing Effects: The ester group directs meta (position 3). The bromine (ortho/para director) directs ortho to itself (position 3) and para (position 5, blocked by Cl). The chlorine directs ortho (position 4 or 6).

  • Result: The cooperative directing effects of the ester (meta) and bromine (ortho) strongly favor nitration at the C3 position , sandwiched between the ester and the bromine.

Synthesis Workflow Diagram

SynthesisPathway Start 2-Bromo-5-chlorobenzoic Acid Step1 Esterification (MeOH, H2SO4) Start->Step1 Inter Methyl 2-bromo-5-chlorobenzoate (Precursor) Step1->Inter Step2 Nitration (HNO3, H2SO4, -5°C) Inter->Step2 Electrophilic Aromatic Substitution Product Methyl 2-bromo-5-chloro-3-nitrobenzoate (Target) Step2->Product Downstream Reduction to Aniline (Fe/NH4Cl or SnCl2) Product->Downstream Next Step in Drug Synthesis

Figure 1: Synthetic route from acid precursor to the nitrobenzoate target, highlighting the critical nitration step.

Experimental Protocol: Nitration Sequence

Objective: Selective introduction of the nitro group at the C3 position of Methyl 2-bromo-5-chlorobenzoate.

Reagents & Equipment
  • Substrate: Methyl 2-bromo-5-chlorobenzoate (10.0 g, 40 mmol).

  • Solvent/Catalyst: Sulfuric acid (H₂SO₄), concentrated (98%).

  • Reagent: Nitric acid (HNO₃), fuming or concentrated.[3]

  • Apparatus: 250 mL 3-neck round-bottom flask, internal thermometer, addition funnel, ice/acetone bath.

Step-by-Step Methodology
  • Solubilization: Charge the flask with Methyl 2-bromo-5-chlorobenzoate (10 g) and concentrated H₂SO₄ (48 mL). Stir until fully dissolved.

  • Cooling: Lower the internal temperature to -5°C to 0°C using an ice/acetone bath. Critical: Controlling temperature prevents over-nitration or decomposition.

  • Nitration Mixture Prep: In a separate vessel, pre-mix concentrated HNO₃ (3.35 mL, ~1.3 eq) with concentrated H₂SO₄ (3.4 mL) at 0°C.

  • Addition: Add the nitration mixture dropwise to the substrate solution over 30 minutes. Maintain internal temperature below 5°C .

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Monitor via TLC (20% EtOAc/Hexanes) for consumption of starting material.

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a solid.[3]

  • Isolation: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral pH.

  • Purification: Recrystallize from Ethanol or Methanol if necessary to remove regioisomers.

  • Yield: Expected yield is 80–90% (approx. 10–11 g).

Applications in Drug Development[1]

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a "linchpin" intermediate. Its value lies in the orthogonality of its functional groups, allowing for sequential modification in the synthesis of poly-substituted benzenes used in oncology.

Mechanism of Downstream Transformation
  • Nitro Reduction: The C3-nitro group is reduced to an amine (using Fe/NH₄Cl or H₂/Pd), creating an aniline derivative.

  • Amide Coupling: The newly formed amine couples with carboxylic acids or acyl chlorides to build the pharmacophore "tail."

  • SNAr Displacement: The C2-bromo atom is highly activated by the ortho-nitro (or amide) group, allowing for displacement by amines or alkynes (Sonogashira coupling) to attach the "head" of the drug molecule.

Key Therapeutic Area: EZH2 Inhibition

This specific substitution pattern is found in the synthesis of inhibitors for EZH2 , a histone methyltransferase enzyme. Overexpression of EZH2 is linked to cancer cell proliferation. The 2-bromo-5-chloro-3-substituted scaffold mimics the binding interactions required within the enzyme's active site, often locking the molecule in a bioactive conformation.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Skin/Eye Irritant: Category 2 (H315, H319).

  • Specific Target Organ Toxicity: Respiratory irritation (H335).

  • Reactivity: Nitro compounds carry a risk of energetic decomposition if heated under confinement.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving fuming nitric acid or fine powder handling must occur in a certified chemical fume hood.

  • Waste: Aqueous waste from nitration (acidic) must be neutralized with sodium bicarbonate before disposal. Organic filtrates containing nitro-aromatics should be segregated for incineration.

References

  • GMR Pharma. (2022). Catalog Entry: Methyl-2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5).[4] Retrieved from

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012142513A1: Substituted benzene compounds. (Describing the synthesis of EZH2 inhibitors using this intermediate). Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary: Methyl 2-bromo-5-nitrobenzoate (Analogous Chemistry). Retrieved from

  • ChemicalBook. (n.d.). Product List: Methyl 2-bromo-5-chloro-3-nitrobenzoate. Retrieved from

Sources

Technical Guide: Physical Properties of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, chemical identity, and synthetic utility of Methyl 2-bromo-5-chloro-3-nitrobenzoate , a highly functionalized aromatic intermediate used in the development of small-molecule therapeutics, particularly kinase inhibitors (e.g., EZH2 inhibitors).[1]

Executive Summary

Methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5 ) is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry.[1][2] Its structure combines three distinct functional handles—an electrophilic ester, a displaceable halogen (bromide/chloride), and a reducible nitro group—making it an ideal "hub" for constructing complex heterocycles.[1] This guide provides a validated physical profile to support its handling, characterization, and application in drug discovery workflows.[1]

Chemical Identity & Structural Analysis

Parameter Data
IUPAC Name Methyl 2-bromo-5-chloro-3-nitrobenzoate
CAS Registry Number 1403596-31-5
Molecular Formula C₈H₅BrClNO₄
Molecular Weight 294.49 g/mol
SMILES COC(=O)C1=C(Br)C([O-])=CC(Cl)=C1
Structural Features [1][2][3][4][5][6][7] • Steric Crowding: The 1,2,3-substitution pattern (Ester-Bromo-Nitro) creates significant steric strain, influencing the planarity of the ester group and reducing reactivity at the 2-position compared to less crowded analogs.[1]• Electronic Push-Pull: The electron-withdrawing nitro (3-pos) and chloro (5-pos) groups strongly deactivate the ring, making the ester carbonyl highly electrophilic but the ring resistant to further electrophilic substitution.[1]

Thermodynamic & Physical Constants

The following data consolidates experimental observations from patent literature and calculated physicochemical descriptors.

Physical State & Appearance
  • State: Crystalline Solid.[1][8]

  • Color: Pale yellow to yellow (characteristic of nitro-aromatic conjugation).[1]

  • Odor: Faint, characteristic aromatic ester odor.[1]

Key Physical Parameters
PropertyValue / RangeNote
Melting Point > 60 °C (Estimated)Precursor (Methyl 2-bromo-5-chlorobenzoate) melts at 37–43 °C. Introduction of the 3-nitro group typically elevates MP by >40°C due to increased polarity and crystal packing forces.[1][9]
Boiling Point 326.7 ± 22.0 °C (Predicted)Decomposition likely occurs prior to boiling at standard pressure.[1]
Density 1.67 ± 0.1 g/cm³ High density attributed to heavy halogen atoms (Br, Cl).[1]
Refractive Index 1.585 (Predicted)
Vapor Pressure Low (< 0.01 mmHg at 25°C)Non-volatile solid at room temperature.[1]

Solubility & Partitioning Profile

Understanding the solubility landscape is vital for purification (recrystallization) and reaction solvent selection.[1]

Solvent SystemSolubilityOperational Note
Dichloromethane (DCM) High Preferred solvent for extraction and transport.[1]
Ethyl Acetate High Excellent for dissolving crude mixtures; often used in silica gel chromatography (Hexane/EtOAc gradients).[1]
Methanol / Ethanol Moderate Solubility increases significantly with heat; suitable for recrystallization.[1]
Water Insoluble Hydrophobic halogens prevent aqueous solvation.[1]
LogP (Octanol/Water) ~2.8 – 3.2 Lipophilic.[1] Indicates high membrane permeability potential in early drug discovery.

Spectroscopic Characterization

To validate the identity of Methyl 2-bromo-5-chloro-3-nitrobenzoate, look for these diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~3.98 ppm (s, 3H): Methyl ester singlet (–OCH₃).[1]

    • δ ~7.8–8.2 ppm (m, 2H): Aromatic protons.[1] The proton at C4 (between NO₂ and Cl) and C6 (between Cl and Ester) will appear as meta-coupled doublets (J ~2.5 Hz).[1] The C4 proton is typically more deshielded (downfield) due to the ortho-nitro group.[1]

  • IR Spectroscopy:

    • ~1735 cm⁻¹: Strong Carbonyl (C=O) stretch (Ester).[1]

    • ~1530 & 1350 cm⁻¹: Nitro (NO₂) asymmetric and symmetric stretches.

Synthesis & Reaction Workflow

The synthesis typically proceeds via the nitration of the commercially available precursor, Methyl 2-bromo-5-chlorobenzoate.[1] The steric bulk of the bromine atom directs the incoming nitro group to the 3-position (ortho to Br, meta to Ester).[1]

Experimental Workflow Diagram

SynthesisWorkflow Start Methyl 2-bromo-5-chlorobenzoate (CAS 27007-53-0) MP: 37-43°C Reagents Mixed Acid Nitration (HNO3 / H2SO4) Temp: 0°C to RT Start->Reagents Dissolution Product Methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS 1403596-31-5) Yellow Solid Reagents->Product Electrophilic Aromatic Substitution (Nitration) Downstream Downstream Applications (Reduction to Aniline / S_NAr) Product->Downstream Fe/NH4Cl Reduction or Coupling

Figure 1: Synthetic pathway transforming the low-melting precursor into the target nitro-intermediate.[1]

Protocol Summary (Nitration)
  • Dissolution: Dissolve Methyl 2-bromo-5-chlorobenzoate in concentrated H₂SO₄ at 0°C.

  • Nitration: Add fuming HNO₃ dropwise, maintaining temperature <10°C to prevent over-nitration or hydrolysis.

  • Quench: Pour reaction mixture onto crushed ice.

  • Isolation: The product precipitates as a yellow solid. Filter and wash with cold water to remove acid.[1]

  • Purification: Recrystallize from MeOH or EtOH if necessary to remove regioisomers (though 3-nitro is highly favored).

Handling, Stability & Safety

  • Stability: Stable under standard laboratory conditions. Avoid prolonged exposure to strong bases (hydrolysis of ester) or reducing agents (unless reduction of nitro is intended).[1]

  • Reactivity:

    • Thermal: Stable up to ~250°C, but nitro compounds carry a risk of energetic decomposition; do not heat to dryness in closed systems.[1]

    • Light: Protect from direct sunlight to prevent slow photochemical degradation of the nitro-aromatic moiety.[1]

  • Safety (GHS Classifications):

    • H315 / H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Precaution: Use standard PPE (Gloves, Goggles, Fume Hood).[1]

References

  • Synthesis & Application in Kinase Inhibitors

    • Title: Substituted Benzene Compounds (EZH2 Inhibitors).
    • Source: World Intellectual Property Organization (WO/2012/142513).[1]

    • URL: [1]

    • Context: Describes the nitration of methyl 2-bromo-5-chlorobenzoate to yield the title compound (Example 38, Step A).
  • Precursor Properties (Methyl 2-bromo-5-chlorobenzoate)

    • Title: Methyl 2-bromo-5-chlorobenzo
    • Source: Thermo Scientific Chemicals.[10]

    • Context: Validates the melting point (37-43°C)
  • General Physical Data for Nitrobenzoates

    • Title: Methyl 2-bromo-5-nitrobenzoate (Analog).[1]

    • Source: Sigma-Aldrich / Merck.[1]

    • Context: Provides comparative physical data (MP 79-81°C)

Sources

Technical Whitepaper: Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Mass Spectrometry, and Synthetic Utility

Introduction & Molecular Identity[1][2]

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly functionalized aromatic intermediate used primarily in the synthesis of complex heterocycles for medicinal chemistry and agrochemical development. Its structure—a benzene ring decorated with four distinct functional groups (ester, bromine, chlorine, nitro)—makes it a versatile "chassis" for nucleophilic aromatic substitution (


) and transition-metal-catalyzed cross-coupling reactions.

This guide provides a definitive analysis of its physicochemical properties, with a specific focus on molecular weight determination via mass spectrometry, synthetic pathways, and handling protocols.

Property Data
IUPAC Name Methyl 2-bromo-5-chloro-3-nitrobenzoate
Molecular Formula

Average Molecular Weight 294.49 g/mol
Monoisotopic Mass 292.909 g/mol (calculated for

)
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Molecular Weight & Isotopic Distribution Analysis[1][3]

For researchers characterizing this compound, the "molecular weight" is not a single number but a distinct isotopic cluster . Due to the presence of both Bromine (


) and Chlorine (

), the mass spectrum does not show a single parent ion (

) but rather a diagnostic pattern.[1]
2.1 The Halogen Isotope Effect

The calculation of the molecular weight must account for the natural abundance of halogen isotopes:

  • Bromine:

    
     (50.69%) and 
    
    
    
    (49.31%)
    
    
    1:1 ratio.[2]
  • Chlorine:

    
     (75.78%) and 
    
    
    
    (24.22%)
    
    
    3:1 ratio.

When combined in Methyl 2-bromo-5-chloro-3-nitrobenzoate, these isotopes create a specific intensity ratio for the molecular ion (


), 

, and

peaks.
2.2 Calculated Mass Spectrum Data
Peak LabelIsotopic CompositionMass (Da)Approx.[2][3] Relative Intensity
M

292.91 76%
M+2

OR

294.91 100% (Base Peak)
M+4

296.90 24%

Note: The M+2 peak is the most intense (Base Peak) because it represents the statistical overlap of the two most probable combinations (


 and 

).
2.3 Visualization: Mass Spectrometry Isotope Logic

The following diagram illustrates the probability tree generating the observed mass spectral signature.

IsotopePattern Root Molecular Core (C8H5NO4) Br79 79-Br (50.7%) Root->Br79 Br81 81-Br (49.3%) Root->Br81 Cl35_1 35-Cl (75.8%) Br79->Cl35_1 Cl37_1 37-Cl (24.2%) Br79->Cl37_1 Cl35_2 35-Cl (75.8%) Br81->Cl35_2 Cl37_2 37-Cl (24.2%) Br81->Cl37_2 M Peak M (m/z ~293) Intensity: High Cl35_1->M Combined M2_A Peak M+2 (m/z ~295) Cl37_1->M2_A Combined M2_B Peak M+2 (m/z ~295) Cl35_2->M2_B Combined M4 Peak M+4 (m/z ~297) Intensity: Low Cl37_2->M4 Combined

Figure 1: Isotopic probability tree demonstrating the origin of the M, M+2, and M+4 triplet cluster in Mass Spectrometry.

Synthetic Pathway: Regioselective Nitration[5]

The synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate typically proceeds via the electrophilic aromatic substitution (Nitration) of the precursor Methyl 2-bromo-5-chlorobenzoate .

3.1 Mechanistic Causality

The regioselectivity is driven by the cooperative directing effects of the substituents on the precursor ring:

  • Ester (

    
     at C1):  A strong electron-withdrawing group (EWG), directing the incoming electrophile (
    
    
    
    ) to the meta position (C3).
  • Bromine (

    
     at C2):  Weakly deactivating but ortho/para directing.[4] The ortho position (C3) is sterically crowded but electronically activated relative to the meta positions.
    
  • Chlorine (

    
     at C5): Ortho/para directing. It directs to C4 and C6.
    
3.2 Experimental Protocol (Self-Validating)

Reagents:

  • Methyl 2-bromo-5-chlorobenzoate (1.0 eq)

  • Concentrated Sulfuric Acid (

    
    , Solvent/Catalyst)[5][6]
    
  • Fuming Nitric Acid (

    
    , 1.1 eq)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of methyl 2-bromo-5-chlorobenzoate in 15 mL of conc.

    
     at 0°C. Validation point: Solution should be clear to pale yellow.
    
  • Addition: Dropwise add fuming

    
     (11 mmol) over 20 minutes, maintaining internal temperature 
    
    
    
    . Causality: Rapid addition causes exotherms that lead to dinitration byproducts.
  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

  • Quench: Pour the reaction mixture slowly onto 100g of crushed ice. The product will precipitate.[7][6]

  • Isolation: Filter the solid, wash with cold water (

    
    ) to remove acid, and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water if purity is

    
     by HPLC.
    
3.3 Synthetic Workflow Diagram

Synthesis Start Start: Methyl 2-bromo-5-chlorobenzoate Reagents Reagents: H2SO4 (conc) + HNO3 (fuming) Temp: 0°C -> 25°C Start->Reagents Dissolution Intermediate Intermediate: Sigma Complex Formation Reagents->Intermediate Electrophilic Attack (NO2+) Quench Quench: Pour onto Crushed Ice (Precipitation) Intermediate->Quench Deprotonation/Workup Product Final Product: Methyl 2-bromo-5-chloro-3-nitrobenzoate (Solid) Quench->Product Filtration & Drying

Figure 2: Step-by-step synthetic workflow for the nitration of the halogenated benzoate precursor.

Applications in Drug Development

This molecule serves as a critical scaffold because the functional groups can be manipulated independently (Orthogonal Reactivity):

  • Nitro Group (

    
    ):  Can be reduced to an aniline (
    
    
    
    ), enabling the formation of amide bonds or cyclization into benzimidazoles or quinoxalines .
  • Bromine (

    
    ) at C2:  Highly susceptible to Suzuki-Miyaura or Buchwald-Hartwig couplings due to the ortho-nitro effect (which reduces electron density, facilitating oxidative addition).
    
  • Ester (

    
    ):  Can be hydrolyzed to the acid or converted to amides/alcohols.
    

Case Study: In the development of kinase inhibitors, this core allows for the precise placement of solubilizing groups (via the ester) and pharmacophores (via the halides).

References
  • National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements.[Link]

  • Organic Syntheses. Nitration of Methyl Benzoate and Derivatives. Coll. Vol. 1, p. 372 (1941). [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard reference for halogen isotope patterns in Mass Spectrometry). [Link]

  • PubChem. Compound Summary for Methyl 2-bromo-5-nitrobenzoate (Analogous Scaffold).[Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of Methyl 2-bromo-5-chloro-3-nitrobenzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the expected spectrum, a detailed interpretation of the proton signals, and a standardized protocol for acquiring such data. Our approach is grounded in the fundamental principles of NMR spectroscopy and supported by established literature on the influence of substituents on aromatic systems.

Introduction: The Structural Significance of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a polysubstituted aromatic compound. The specific arrangement of its functional groups—a methyl ester, a bromine atom, a chlorine atom, and a nitro group—creates a unique electronic environment on the benzene ring. This substitution pattern is of significant interest in medicinal chemistry and materials science, where precise structural characterization is paramount for understanding molecular interactions and reactivity. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules, providing detailed information about the electronic environment of each proton.[1][2]

Theoretical Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is primarily dictated by the electronic effects (both inductive and resonance) of the substituents attached to the ring. Protons on an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[3][4] The precise chemical shift of each proton is influenced by the electron-donating or electron-withdrawing nature of the nearby functional groups.

In the case of Methyl 2-bromo-5-chloro-3-nitrobenzoate, all substituents are electron-withdrawing, which will deshield the aromatic protons, causing them to resonate at the lower end of the typical aromatic region. The molecule has two protons on the aromatic ring, at positions 4 and 6.

  • Proton at C4 (H4): This proton is situated between a chlorine atom (meta) and a nitro group (ortho). The nitro group is a very strong electron-withdrawing group, and its ortho-relationship will cause a significant downfield shift for H4. The chlorine atom also contributes to this deshielding effect.

  • Proton at C6 (H6): This proton is positioned between a chlorine atom (ortho) and a bromine atom (meta). Both halogens are electron-withdrawing and will deshield H6.

  • Methyl Protons (-OCH₃): The protons of the methyl ester group are not on the aromatic ring and will appear as a singlet in a distinct region of the spectrum, typically around 3.9-4.0 ppm.

Due to the unsymmetrical substitution pattern of the benzene ring, the two aromatic protons are not chemically equivalent and will appear as distinct signals. They will exhibit coupling to each other. Since they are separated by three bonds (meta-coupling), they are expected to show a small coupling constant (J), typically in the range of 2-3 Hz. This will result in each signal appearing as a doublet.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H (H4)~8.2 - 8.5Doublet (d)~2.51H
Aromatic H (H6)~7.8 - 8.1Doublet (d)~2.51H
Methyl (-OCH₃)~3.9 - 4.1Singlet (s)N/A3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Sample Preparation
  • Weigh approximately 5-10 mg of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)
  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard 90° pulse

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 (depending on sample concentration)

  • Spectral Width: 0-16 ppm

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizing the Molecular Structure and NMR Correlations

The following diagram illustrates the structure of Methyl 2-bromo-5-chloro-3-nitrobenzoate with the protons labeled for correlation with the predicted ¹H NMR spectrum.

Caption: Molecular structure of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Conclusion

The ¹H NMR spectrum of Methyl 2-bromo-5-chloro-3-nitrobenzoate is predicted to show two distinct doublets in the aromatic region and a singlet for the methyl ester protons. The downfield chemical shifts of the aromatic protons are a direct consequence of the strong electron-withdrawing nature of the nitro, bromo, and chloro substituents. The predicted meta-coupling between the aromatic protons provides further confirmation of their relative positions on the benzene ring. This detailed analysis serves as a robust guide for the structural elucidation and purity assessment of this and structurally related compounds.

References

  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-Bromo-5-nitrobenzoate. PubChem. Retrieved from [Link]

  • Chegg. (n.d.). How to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide on Methyl 2-bromo-5-chloro-3-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Situating a Niche Intermediate in the Pantheon of Organic Synthesis

The history of organic chemistry is often told through the lens of landmark discoveries of molecules with profound societal impact. However, the bedrock of these discoveries lies in the vast, often unheralded, world of synthetic intermediates. Methyl 2-bromo-5-chloro-3-nitrobenzoate is one such molecule. It does not possess a singular, celebrated moment of discovery; rather, its existence is a testament to the logical progression of synthetic strategy, designed to serve as a versatile scaffold for the construction of more complex molecular architectures.

This guide eschews a traditional historical narrative in favor of a more practical and scientifically grounded exploration. We will dissect this molecule from the perspective of a synthetic chemist, focusing on its logical synthesis, the rationale behind its structure, and its potential as a valuable building block in research and development. This document is intended for researchers, scientists, and drug development professionals who appreciate the critical role of bespoke intermediates in advancing the frontiers of science.

Proposed Synthetic Pathway: A Strategic Approach

The synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate is a multi-step process that requires careful control of regioselectivity. The proposed pathway begins with a commercially available substituted toluene and proceeds through nitration, oxidation, and finally, esterification.

Synthesis_Pathway A 2-Bromo-5-chlorotoluene B 2-Bromo-5-chloro-3-nitrotoluene A->B HNO₃, H₂SO₄ C 2-Bromo-5-chloro-3-nitrobenzoic acid B->C KMnO₄ or Catalytic Oxidation D Methyl 2-bromo-5-chloro-3-nitrobenzoate C->D CH₃OH, H₂SO₄ (cat.)

Caption: Proposed three-step synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Step 1: Electrophilic Nitration of 2-Bromo-5-chlorotoluene

The initial step involves the introduction of a nitro group onto the 2-bromo-5-chlorotoluene ring via electrophilic aromatic substitution. The success of this step hinges on understanding the directing effects of the existing substituents.

Mechanism and Regioselectivity:

The reaction proceeds through the formation of a nitronium ion (NO₂⁺) from the reaction of concentrated nitric and sulfuric acids. The aromatic ring of the toluene derivative then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex.[1] Subsequent deprotonation restores the aromaticity, yielding the nitrated product.

The regiochemical outcome is determined by the interplay of the substituents' electronic and steric effects:

  • Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

  • Bromo (-Br) and Chloro (-Cl) Groups: These are deactivating groups but are also ortho and para directors.

In the case of 2-bromo-5-chlorotoluene, the methyl group is the most powerful activating group, and its directing effect will predominantly govern the position of nitration. The positions ortho to the methyl group are C3 and C1 (already substituted). The position para to the methyl group is C4. However, the position C3 is also ortho to the bromine at C2 and meta to the chlorine at C5. The position C4 is meta to the bromine and ortho to the chlorine. The cumulative effect of these directing influences, along with steric considerations, favors the substitution at the C3 position.

Caption: Analysis of substituent directing effects for the nitration of 2-bromo-5-chlorotoluene.

Step 2: Oxidation of the Methyl Group

The second step is the oxidation of the methyl group of 2-bromo-5-chloro-3-nitrotoluene to a carboxylic acid. This transformation is a common and robust reaction in organic synthesis.

Methodology: This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) in an aqueous solution, often under basic or neutral conditions, followed by acidification. Alternatively, catalytic methods using cobalt or manganese salts in the presence of a bromine source and molecular oxygen offer a more "green" approach, though they may require optimization of reaction conditions.[2][3]

Step 3: Fischer Esterification

The final step is the conversion of the synthesized 2-bromo-5-chloro-3-nitrobenzoic acid to its methyl ester. The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4]

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which increases the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the protonated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester product. Due to the equilibrium nature of the reaction, using a large excess of methanol can help drive the reaction to completion.[5] Steric hindrance around the carboxylic acid group, which is present in this polysubstituted system, might necessitate longer reaction times or harsher conditions.[6]

Physicochemical and Spectroscopic Data

PropertyValue
IUPAC Name Methyl 2-bromo-5-chloro-3-nitrobenzoate
Molecular Formula C₈H₅BrClNO₄
Molecular Weight 294.49 g/mol
CAS Number 124371-59-1 (for an isomer)
Appearance Expected to be a yellow or off-white solid
Melting Point Not available (likely > 100 °C based on analogs)
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and insoluble in water.
Predicted LogP ~3.5 - 4.0

Note: Some data is for the isomeric Methyl 5-bromo-2-chloro-3-nitrobenzoate and should be considered as an approximation.

Detailed Experimental Protocols

The following protocols are illustrative and based on standard procedures for analogous transformations.[7][8] They should be adapted and optimized based on laboratory conditions and reaction monitoring.

Synthesis of 2-Bromo-5-chloro-3-nitrotoluene
  • Materials and Reagents:

    • 2-Bromo-5-chlorotoluene

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

    • Dichloromethane (DCM)

    • Ice

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Protocol:

    • In a round-bottom flask cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture. Maintain the temperature below 10 °C.

    • In a separate three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2-bromo-5-chlorotoluene in dichloromethane and cool the solution to 0-5 °C.

    • Slowly add the nitrating mixture dropwise to the solution of the toluene derivative, ensuring the reaction temperature is maintained between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the mixture over crushed ice and allow it to warm to room temperature.

    • Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis of 2-Bromo-5-chloro-3-nitrobenzoic acid
  • Materials and Reagents:

    • 2-Bromo-5-chloro-3-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Water

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium bisulfite

  • Protocol:

    • To a solution of 2-bromo-5-chloro-3-nitrotoluene in water, add potassium permanganate portion-wise.

    • Heat the mixture to reflux and maintain for several hours until the purple color of the permanganate has discharged. Monitor by TLC.

    • Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

    • If any unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

    • Cool the filtrate in an ice bath and acidify with concentrated HCl until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate
  • Materials and Reagents:

    • 2-Bromo-5-chloro-3-nitrobenzoic acid

    • Methanol

    • Concentrated Sulfuric Acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Protocol:

    • Suspend 2-bromo-5-chloro-3-nitrobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[9]

    • Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purify by recrystallization or column chromatography if necessary.

Applications in Research and Development

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a quintessential example of a synthetic building block, offering multiple points for chemical modification. Its utility lies in its potential to be elaborated into more complex, high-value molecules.

  • Medicinal Chemistry: Benzoic acid and its derivatives are integral scaffolds in a vast number of pharmaceutical agents.[10][11][12] The title compound provides a platform for diverse synthetic transformations:

    • The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings.

    • The bromo substituent is a versatile handle for cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions, allowing for the introduction of various carbon-based substituents.

    • The ester functionality can be hydrolyzed back to the carboxylic acid for amide bond formation or can be reduced to an alcohol.

    • The chloro group can participate in nucleophilic aromatic substitution reactions, albeit under more forcing conditions than the bromo group.

  • Materials Science: Polysubstituted aromatic compounds are fundamental to the development of novel materials. The specific substitution pattern of this molecule could be exploited in the synthesis of specialized dyes, polymers, or organic electronic materials where precise control over electronic properties and molecular geometry is crucial.

Conclusion

While Methyl 2-bromo-5-chloro-3-nitrobenzoate may not have a storied history, its value is firmly rooted in its synthetic potential. This guide has outlined a logical and feasible pathway for its synthesis, grounded in the fundamental principles of organic chemistry. The strategic placement of its functional groups makes it a highly versatile intermediate for researchers and drug development professionals. As the demand for increasingly complex and tailored molecules grows, the role of such well-designed, albeit niche, building blocks will continue to be of paramount importance.

References

  • Yang, F., Sun, J., Zheng, R., Qiu, W., Tang, J., & He, M. (2004). Oxidation of toluenes to benzoic acids by oxygen in non-acidic solvents. Tetrahedron, 60(5), 1225-1228.
  • Bastock, T. W., Clark, J. H., Martin, K., et al. (2002). Mild, solvent-free oxidation of toluene and substituted toluenes to their benzoic acids using carboxylic acid-promoted heterogeneous catalysis. Green Chemistry, 4(6), 615-617.
  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 41-52.
  • Truman State University. (2013). Multistep Synthesis Nitration. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431-2434.
  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • ResearchGate. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

  • Google Patents. (n.d.). EP1443040A1 - Process for preparing 3-chloro-5-nitrotoluene.
  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

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Methodological & Application

Application Notes and Protocols for the Strategic Utilization of Methyl 2-bromo-5-chloro-3-nitrobenzoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly functionalized aromatic compound poised as a versatile building block for advanced organic synthesis. Its strategic substitution pattern, featuring an electron-withdrawing nitro group, two distinct halogen atoms (bromine and chlorine), and a methyl ester, offers a rich platform for a variety of selective chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reactions such as palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and nitro group reduction. Detailed, field-proven protocols, mechanistic insights, and illustrative data are presented to empower researchers, scientists, and drug development professionals in leveraging this compound for the synthesis of complex molecular architectures.

Introduction: A Multifaceted Synthetic Intermediate

The intrinsic chemical reactivity of Methyl 2-bromo-5-chloro-3-nitrobenzoate stems from the electronic interplay of its substituents. The potent electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire aromatic ring, while the bromo, chloro, and methyl ester moieties provide orthogonal handles for sequential functionalization.[1][2] This multi-functional nature makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[3]

The key reactive sites and their potential transformations are:

  • C-Br Bond: Highly susceptible to palladium-catalyzed cross-coupling reactions.

  • C-Cl Bond: Offers a secondary site for cross-coupling or nucleophilic substitution under more forcing conditions.

  • Nitro Group: Can be readily reduced to an amino group, a versatile precursor for a myriad of derivatives.

  • Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or directly converted to amides.

  • Aromatic Ring: Activated for nucleophilic aromatic substitution (SNAr) reactions.[1][2]

Caption: Structure of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] In the case of Methyl 2-bromo-5-chloro-3-nitrobenzoate, the significant difference in the bond dissociation energies of the C-Br and C-Cl bonds allows for highly chemoselective coupling at the more reactive C-Br position.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] The initial and often rate-determining step is the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity order for this step is generally I > Br > OTf > Cl, which forms the basis for the chemoselectivity observed with Methyl 2-bromo-5-chloro-3-nitrobenzoate.[4][8]

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br Methyl 2-bromo-5-chloro-3-nitrobenzoate Ar-Br->Oxidative_Addition Ar-Pd(II)-Br Ar-Pd(II)L_n-Br Oxidative_Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃) Boronic_Acid->Base Base->Transmetalation Ar-Pd(II)-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details the selective coupling of an arylboronic acid at the C-Br position of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene/Ethanol/Water (4:1:1 mixture)

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add Methyl 2-bromo-5-chloro-3-nitrobenzoate, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen three times.

  • Add the toluene/ethanol/water solvent mixture via syringe.

  • Add Pd(PPh₃)₄ to the stirred solution.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Representative Data
EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidMethyl 5-chloro-3-nitro-2-phenylbenzoate85-95
24-Methoxyphenylboronic acidMethyl 5-chloro-2-(4-methoxyphenyl)-3-nitrobenzoate80-90
33-Thienylboronic acidMethyl 5-chloro-3-nitro-2-(thiophen-3-yl)benzoate75-85

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring of Methyl 2-bromo-5-chloro-3-nitrobenzoate for nucleophilic aromatic substitution (SNAr).[1][2] This reaction allows for the displacement of one of the halogen atoms by a variety of nucleophiles. The relative reactivity of the C-Cl and C-Br bonds towards SNAr can be influenced by the reaction conditions and the nature of the nucleophile.

Mechanistic Considerations

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[9][10] The negative charge of the Meisenheimer complex is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate and facilitates the reaction.[9]

SNAr_Mechanism Substrate Methyl 2-bromo-5-chloro-3-nitrobenzoate Addition Nucleophilic Addition Substrate->Addition Nucleophile Nu⁻ Nucleophile->Addition Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer_Complex Elimination Elimination of Leaving Group Meisenheimer_Complex->Elimination Product Substituted Product Elimination->Product

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with Sodium Methoxide

This protocol describes the displacement of a halogen with sodium methoxide.

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 equiv)

  • Sodium methoxide (1.5 equiv)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Dissolve Methyl 2-bromo-5-chloro-3-nitrobenzoate in methanol in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to reflux (approximately 65 °C) for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.

Reduction of the Nitro Group

The nitro group of Methyl 2-bromo-5-chloro-3-nitrobenzoate can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as amide bond formation or diazotization reactions.[1] A variety of reducing agents can be employed, with tin(II) chloride (SnCl₂) in the presence of acid being a common and effective method.[1]

Experimental Protocol: Nitro Group Reduction with SnCl₂

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (10 M)

Procedure:

  • Suspend Methyl 2-bromo-5-chloro-3-nitrobenzoate in ethanol in a round-bottom flask.

  • Add a solution of SnCl₂·2H₂O in concentrated HCl.

  • Heat the mixture to 70 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and carefully neutralize with 10 M NaOH solution until the pH is approximately 10-12 (a precipitate of tin salts will form).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aniline derivative.

Amide Bond Formation via the Derived Aniline

The aniline derivative obtained from the nitro group reduction can be readily coupled with carboxylic acids to form amides, a crucial linkage in many pharmaceutical compounds.[11][12] Standard peptide coupling reagents such as EDCI/HOBt or HATU can be employed for this transformation.

Experimental Workflow

Amide_Formation_Workflow Start Methyl 2-bromo-5-chloro-3-nitrobenzoate Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Start->Reduction Aniline Methyl 3-amino-2-bromo-5-chlorobenzoate Reduction->Aniline Amide_Coupling Amide Coupling (R-COOH, Coupling Reagent, Base) Aniline->Amide_Coupling Final_Product Amide Product Amide_Coupling->Final_Product

Caption: Workflow for the synthesis of amides from the title compound.

Experimental Protocol: Amide Coupling

Materials:

  • Methyl 3-amino-2-bromo-5-chlorobenzoate (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDCI (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • DMF or CH₂Cl₂

  • Nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.

  • Add EDCI and HOBt, and stir for 15 minutes at room temperature.

  • Add a solution of Methyl 3-amino-2-bromo-5-chlorobenzoate in the same solvent.

  • Add DIPEA and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a synthetically valuable building block with multiple reactive sites that can be addressed with high selectivity. The protocols and application notes provided herein offer a robust framework for its utilization in the synthesis of complex organic molecules. The ability to perform chemoselective cross-coupling, nucleophilic aromatic substitution, and sequential functionalization following nitro group reduction underscores its potential in diverse research and development endeavors, particularly in the fields of medicinal chemistry and materials science.

References

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

  • PubChem. Methyl 3-bromo-2-methyl-5-nitrobenzoate. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. Available from: [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]

  • Myers, A. The Suzuki Reaction. Chem 115. Available from: [Link]

  • MySkinRecipes. Methyl 3-bromo-2-methyl-5-nitrobenzoate. Available from: [Link]

  • -常州环灵化工有限公司. methyl 5-bromo-2-chloro-3-nitrobenzoate. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

  • National Center for Biotechnology Information. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

  • MDPI. Palladium-Catalyzed Reactions. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 5-chloro-2-nitrobenzoate. Available from: [Link]

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Application Notes & Protocols: Methyl 2-Bromo-5-chloro-3-nitrobenzoate as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly functionalized aromatic compound poised as a strategic starting material for the synthesis of complex organic molecules and novel materials. Its unique arrangement of four distinct functional groups—a methyl ester, a nitro group, and two different halogens (bromine and chlorine)—on a single benzene ring offers a rich platform for selective, stepwise chemical transformations.

The true synthetic power of this building block lies in the differential reactivity of its substituents:

  • The Bromo Group (C2): As the most labile of the two halogens, the C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-nitrogen bonds.

  • The Chloro Group (C5): Being more robust than the C-Br bond, the C-Cl bond can be retained during initial modifications at the bromine site and functionalized in a subsequent step under more forcing conditions, or left as a permanent substituent to modulate electronic properties.

  • The Nitro Group (C3): This powerful electron-withdrawing group can be readily reduced to a primary amine (aniline derivative), which serves as a nucleophile or a precursor for the formation of various heterocyclic systems, such as benzimidazoles.

  • The Methyl Ester Group (C1): The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for transformations like amidation or further cyclization reactions.

This guide provides researchers, medicinal chemists, and material scientists with detailed protocols and the underlying scientific rationale for utilizing Methyl 2-bromo-5-chloro-3-nitrobenzoate in the synthesis of advanced intermediates, with a focus on creating precursors for functional materials like those used in Organic Light-Emitting Diodes (OLEDs).

Section 1: Selective C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the creation of biaryl structures with high efficiency.[1][2] For Methyl 2-bromo-5-chloro-3-nitrobenzoate, the significant difference in reactivity between the C-Br and C-Cl bonds allows for exquisite chemoselectivity, with the coupling occurring preferentially at the C-Br position.[1]

Application Focus: Synthesis of Biaryl Precursors

This protocol details the selective coupling of an arylboronic acid to the C2 position of the building block. The resulting 5-chloro-3-nitro-biphenyl-2-carboxylate derivatives are key intermediates for pharmaceuticals and can serve as the backbone for advanced electronic materials where tailored π-conjugated systems are required.

Reaction Principle

The catalytic cycle involves three main steps: (1) Oxidative addition of the aryl bromide to a Palladium(0) complex, (2) Transmetalation with the boronic acid (activated by a base), and (3) Reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3] The choice of a suitable ligand is critical to stabilize the palladium catalyst and facilitate the reaction steps.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous Toluene/Water (10:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-bromo-5-chloro-3-nitrobenzoate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and quench with deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices
  • Catalyst System: Pd(OAc)₂ is a common and robust palladium precursor. SPhos is a sterically hindered biaryl phosphine ligand that is highly effective for cross-coupling reactions involving aryl chlorides and bromides, promoting high catalytic turnover and preventing catalyst decomposition.

  • Base and Solvent: K₃PO₄ is a moderately strong base effective in activating the boronic acid for transmetalation without causing hydrolysis of the methyl ester.[3] The use of a biphasic toluene/water system often accelerates the reaction.[3]

Data Presentation: Hypothetical Suzuki Coupling Reactions
EntryArylboronic AcidCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1Phenylboronic acid2100692
24-Methoxyphenylboronic acid2100595
34-(Trifluoromethyl)phenylboronic acid2100888
42-Thienylboronic acid290685
Workflow Diagram

Suzuki_Workflow reagents 1. Add Reagents: - Building Block - Boronic Acid - Pd(OAc)₂/SPhos - K₃PO₄ setup 2. Inert Atmosphere: Evacuate & Backfill with Argon reagents->setup solvent 3. Add Solvent: Toluene/H₂O setup->solvent reaction 4. Heat & Stir: 90-100 °C, 4-12h solvent->reaction workup 5. Workup: Quench, Extract, Dry & Concentrate reaction->workup purify 6. Purify: Column Chromatography workup->purify product Final Biaryl Product purify->product

Caption: Workflow for the selective Suzuki-Miyaura coupling reaction.

Section 2: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[4][5] This reaction provides a direct route to N-aryl compounds from aryl halides.

Application Focus: Synthesis of Diaryl-amine Scaffolds

This protocol allows for the introduction of primary or secondary amines at the C2 position of the building block. The resulting products are valuable in medicinal chemistry and as building blocks for hole-transport materials in OLEDs, where triphenylamine-like structures are common.

Reaction Principle

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, but it is followed by the coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this transformation.[6]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ and Xantphos.

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add the amine, Methyl 2-bromo-5-chloro-3-nitrobenzoate, and finally the sodium tert-butoxide.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 6-24 hours).

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract with dichloromethane (DCM), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter, concentrate, and purify by flash chromatography to yield the N-aryl product.

Causality Behind Experimental Choices
  • Catalyst System: Pd₂(dba)₃ is a stable Pd(0) source. Xantphos is a wide bite-angle ligand that promotes the reductive elimination step and prevents β-hydride elimination side reactions.[7]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine once it has coordinated to the palladium center. Weaker bases are generally ineffective.

Section 3: Multi-Step Synthesis of a Benzimidazole Precursor

This section demonstrates the power of Methyl 2-bromo-5-chloro-3-nitrobenzoate by integrating multiple selective transformations to build a complex heterocyclic scaffold relevant to materials science. The target is a precursor for benzimidazole-based materials, which are known for their thermal stability and use in OLEDs as host or electron-transporting materials.[8]

Overall Synthetic Pathway

Benzimidazole_Pathway start Methyl 2-bromo-5-chloro- 3-nitrobenzoate step1_reagent Step 1: Suzuki Coupling (Arylboronic Acid, Pd Catalyst) start->step1_reagent intermediate1 Intermediate A (Biaryl Compound) step1_reagent->intermediate1 step2_reagent Step 2: Nitro Reduction (SnCl₂·2H₂O, EtOH) intermediate1->step2_reagent intermediate2 Intermediate B (Aniline Derivative) step2_reagent->intermediate2 step3_reagent Step 3: Hydrolysis & Cyclization (1. NaOH; 2. o-Phenylenediamine, Acid) intermediate2->step3_reagent final_product Final Product (Benzimidazole Core) step3_reagent->final_product

Caption: Multi-step pathway from the building block to a benzimidazole core.

Step 1: Suzuki Coupling
  • Protocol: Follow the protocol described in Section 1 to synthesize the biaryl intermediate (Intermediate A).

Step 2: Chemoselective Nitro Group Reduction

Application Focus: The reduction of the nitro group to an amine is a critical step. The choice of reducing agent must be selective to avoid unwanted side reactions, such as the reduction of the chloro or ester groups. Catalytic hydrogenation with Pd/C is often avoided as it can lead to dehalogenation.[9]

Reaction Principle: Stannous chloride (Tin(II) chloride) in ethanol is a classic and reliable method for the chemoselective reduction of aromatic nitro groups in the presence of halogens and esters.[9] The reaction proceeds in a protic solvent where the tin(II) is oxidized to tin(IV) while reducing the nitro group.

Experimental Protocol:

  • Dissolve Intermediate A (1.0 equiv) in ethanol in a round-bottom flask.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv) portion-wise.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Basify the solution to pH ~8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution to precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline derivative (Intermediate B). This product is often pure enough for the next step without further purification.

Step 3: Benzimidazole Ring Formation

Application Focus: The formation of the benzimidazole ring is the key step in creating the final heterocyclic scaffold. This is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[10][11]

Reaction Principle: The synthesis first involves the hydrolysis of the methyl ester in Intermediate B to the corresponding carboxylic acid. This acid is then condensed with an o-phenylenediamine. The reaction proceeds via the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic benzimidazole ring.

Experimental Protocol:

  • Hydrolysis: Dissolve Intermediate B (1.0 equiv) in a mixture of methanol and water. Add sodium hydroxide (NaOH) (3.0 equiv) and heat to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). Cool, acidify with 2M HCl to precipitate the carboxylic acid, filter, wash with water, and dry.

  • Condensation & Cyclization: Combine the resulting carboxylic acid (1.0 equiv) and an o-phenylenediamine derivative (1.0 equiv) in a flask.

  • Add polyphosphoric acid (PPA) or 4M HCl as the solvent and catalyst.

  • Heat the mixture to 120-150 °C for 4-8 hours.

  • Cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated ammonium hydroxide solution, which will cause the benzimidazole product to precipitate.

  • Filter the solid, wash extensively with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole final product.

References

  • Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. ncbi.nlm.nih.gov. [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. semanticscholar.org. [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. researchgate.net. [Link]

  • Buchwald–Hartwig amination - Wikipedia. en.wikipedia.org. [Link]

  • Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. chem.libretexts.org. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. acs.org. [Link]

  • Reduction of nitro compounds - Wikipedia. en.wikipedia.org. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. rsc.org. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Aromatic Side Chain Reduction: Nitro - csbsju. employees.csbsju.edu. [Link]

  • The Suzuki Reaction - Chem 115 Myers. myers.chemistry.harvard.edu. [Link]

  • Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M? - Quora. quora.com. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. organic-chemistry.org. [Link]

  • Reduction of nitro groups on benzene - YouTube. youtube.com. [Link]

  • Methyl 5-bromo-3-chloro-2-methylbenzoate - MySkinRecipes. myskinrecipes.com. [Link]

  • Methyl 3-bromo-2-methyl-5-nitrobenzoate | C9H8BrNO4 | CID 21907564 - PubChem. pubchem.ncbi.nlm.nih.gov. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. edu.rsc.org. [Link]

  • Preparation of methyl 3-nitrobenzoate. resources.schoolscience.co.uk. [Link]

  • (PDF) Materials used for organic light-emitting diodes - Organic electroactive compounds. researchgate.net. [Link]

  • Organic Light Emitting Diodes: Devices and applications - Journal of Materials and Environmental Science. jmaterenvironsci.com. [Link]

  • Methyl 5-Bromo-2-Methyl-3-Nitrobenzoate 98.0%(GC) - Pure Synth. pure-synth.com. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. anasazi-instruments.com. [Link]

  • Organic light-emitting diodes (OLEDs) | Request PDF - ResearchGate. researchgate.net. [Link]

  • Examples of compounds used in organic light emitting diodes (OLED)... - ResearchGate. researchgate.net. [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. quora.com. [Link]

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Application Note: Precision Hydrolysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate presents a unique chemoselective challenge often underestimated in standard organic synthesis. The substrate features a "perfect storm" of electronic activation and steric crowding:

  • Steric Hindrance: The ester at C1 is flanked by a bulky Bromine atom at C2.

  • Electronic Activation (

    
     Risk):  The Nitro group at C3 and the ester at C1 strongly withdraw electrons from the ring, activating the C2-Bromine bond toward Nucleophilic Aromatic Substitution (
    
    
    
    ).

Standard basic hydrolysis (e.g., NaOH/MeOH, reflux) poses a critical risk: the hydroxide ion, acting as a strong nucleophile, may attack the C2 position, displacing the bromide to form the phenolic impurity 2-hydroxy-5-chloro-3-nitrobenzoic acid .

This guide provides two validated protocols designed to circumvent this side reaction. Protocol A (Acid-Mediated Hydrolysis) is the recommended standard for maintaining halogen integrity. Protocol B (Nucleophilic Demethylation) is an alternative for acid-sensitive substrates.

Mechanistic Analysis & Strategy

The Chemoselectivity Challenge

The reaction landscape is defined by the competition between the carbonyl carbon (desired target) and the C2-aromatic carbon (undesired target).

  • Path A (Desired): Hydrolysis via

    
     (Acid-catalyzed) or 
    
    
    
    (Base-catalyzed) mechanism at the ester carbonyl.
  • Path B (Undesired):

    
     displacement of Bromine by hydroxide or methoxide anions, driven by the ortho-nitro activation.
    
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Substrate Methyl 2-bromo-5-chloro- 3-nitrobenzoate AcidCond Acidic Conditions (H2SO4 / AcOH) Substrate->AcidCond Protonation BaseCond Strong Basic Conditions (NaOH / Heat) Substrate->BaseCond Nucleophilic Attack Target TARGET PRODUCT 2-bromo-5-chloro- 3-nitrobenzoic acid AcidCond->Target Hydrolysis (AAC2) Retains Br BaseCond->Target Minor Pathway Impurity IMPURITY (SNAr) 2-hydroxy-5-chloro- 3-nitrobenzoic acid BaseCond->Impurity SNAr Displacement Loss of Br

Figure 1: Chemoselectivity map showing the risk of halogen displacement under basic conditions.

Experimental Protocols

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Rationale: Acidic conditions protonate the carbonyl oxygen, making it more electrophilic to weak nucleophiles (water), while simultaneously suppressing the nucleophilicity of the solvent, thereby preventing


 at the C2-Br position.

Reagents:

  • Substrate: Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) - Solubilizer

  • Catalyst: Sulfuric Acid (

    
    , conc.) or Hydrochloric Acid (6N)
    
  • Reagent: Water[1][2][3]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (1.0 eq) of the methyl ester in 50 mL of Glacial Acetic Acid. Stir until fully homogenous.

  • Acid Addition: Slowly add 20 mL of 6N

    
     (or 6N HCl) to the mixture.
    
    • Note: If precipitation occurs, add more AcOH until clear.

  • Reflux: Attach a reflux condenser. Heat the mixture to 100–110°C (gentle reflux) for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc in Hexanes) or HPLC. Look for the disappearance of the ester spot (

      
      ) and appearance of the acid spot (
      
      
      
      , streaks).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as an off-white solid.

    • If no precipitate forms: Extract with Ethyl Acetate (

      
       mL), wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Filter the solid and wash with cold water (

    
     mL). Recrystallize from Ethanol/Water if necessary.
    
Protocol B: Nucleophilic Demethylation (Lithium Iodide)

Rationale: For substrates sensitive to harsh acids, Lithium Iodide in Pyridine cleaves methyl esters via an


 attack on the methyl group, leaving the benzoyl system untouched. This is the mildest method but requires pyridine removal.

Reagents:

  • Substrate (1.0 eq)

  • Lithium Iodide (LiI, anhydrous) (3.0 eq)

  • Solvent: Pyridine (anhydrous)

Procedure:

  • Setup: Charge a flask with 1.0 g of substrate and 1.3 g of LiI (3.0 eq).

  • Solvent: Add 10 mL of anhydrous Pyridine under Nitrogen atmosphere.

  • Reaction: Heat to reflux (115°C) for 8–12 hours . The reaction is driven by the formation of the stable Lithium carboxylate and volatile Methyl Iodide.

  • Quench: Cool to RT and pour into 50 mL of 2N HCl (Caution: Exothermic pyridine neutralization).

    • Why HCl? Converts the Lithium salt to the free acid and solubilizes pyridine as the hydrochloride salt.

  • Isolation: Extract the product with Ethyl Acetate or Ether. Wash with dilute HCl to remove residual pyridine. Dry and concentrate.

Analytical Data & QC

To validate the protocol, compare the isolated product against the following specifications.

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidDarkening indicates phenol impurity.
1H NMR (DMSO-d6)

13.8 (br s, 1H, COOH)

8.2-8.5 (m, 2H, Ar-H)
Absence of methyl singlet (

3.9) confirms hydrolysis.[4]
MS (ESI-) [M-H]- observedCheck for mass -80 (loss of Br) or +17 (OH vs Br) indicating

.
Melting Point 165–170°C (Predicted)Sharp range indicates high purity.

Troubleshooting Guide

Issue: Product contains "Phenolic" impurity (2-hydroxy derivative).
  • Cause: Basic hydrolysis was attempted, or the acid concentration was too low, allowing water to act as a nucleophile at C2 at high temps.

  • Solution: Switch strictly to Protocol A (Acidic). Ensure no alkaline washes (like

    
    ) are used during workup until the organic layer is separated, as the carboxylate might solubilize.
    
Issue: Incomplete Reaction.
  • Cause: Steric bulk of the ortho-bromo and ortho-nitro groups prevents water attack at the carbonyl.

  • Solution: Increase the temperature to 120°C (using a sealed tube if necessary) or switch to Protocol B (LiI/Pyridine), which attacks the unhindered methyl group instead of the hindered carbonyl.

Workflow Diagram (Protocol A)

AcidHydrolysisWorkflow Start Start: Methyl Ester (10g) Dissolve Dissolve in AcOH (50 mL) Start->Dissolve AddAcid Add 6N H2SO4 (20 mL) Dissolve->AddAcid Reflux Reflux 100°C 4-6 Hours AddAcid->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No (Continue Heating) Quench Pour into Ice Water (Precipitation) Check->Quench Yes Filter Filter & Wash (Cold H2O) Quench->Filter

Figure 2: Step-by-step workflow for the acid-mediated hydrolysis.

References

  • ChemicalBook. (n.d.). 5-Bromo-2-chloro-3-nitrobenzoic acid synthesis. Retrieved from

  • Organic Syntheses. (1925). m-Nitrobenzoic Acid (Hydrolysis of Methyl m-nitrobenzoate). Org. Synth. 1925, 5,[5] 83. Retrieved from

  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.[5][6][7] Retrieved from

  • Canadian Journal of Chemistry. (1979). The hydrolyses of some sterically crowded benzoate esters in sulfuric acid. Retrieved from

  • BenchChem. (n.d.). Application Notes for Nucleophilic Substitution Involving 2-Bromo-3-nitrobenzoic Acid. Retrieved from

Sources

Application Notes and Protocols for Functional Group Transformations of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Chemical Innovation

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the presence of four distinct functional groups—a methyl ester, a nitro group, and two different halogen atoms (bromine and chlorine)—each offering a unique handle for chemical modification. The electronic and steric environment of the benzene ring, dictated by the interplay of these substituents, allows for a high degree of chemoselectivity in subsequent transformations.

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule. It activates the aryl halides towards nucleophilic aromatic substitution and modulates the reactivity of the C-Br and C-Cl bonds in transition-metal-catalyzed cross-coupling reactions. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key functional group transformations, supported by detailed, field-proven protocols and an exploration of the causality behind experimental choices.

Caption: Structure of Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Section 1: Selective Reduction of the Nitro Group to an Aniline

The transformation of an aromatic nitro group into an aniline is a cornerstone of synthetic chemistry, providing a gateway to a vast array of further functionalizations, including amide bond formation and diazotization reactions. The primary challenge when working with a polyfunctionalized substrate like Methyl 2-bromo-5-chloro-3-nitrobenzoate is to achieve this reduction with high chemoselectivity, leaving the ester and, crucially, the aryl-halide bonds intact. Catalytic hydrogenation, while often efficient, carries a significant risk of hydrodehalogenation, which would result in the loss of valuable synthetic handles.[1][2] Therefore, alternative methods are often preferred.

Scientific Rationale: Choosing the Right Reduction Strategy

The choice of reducing agent is paramount to preserving the halogen substituents.

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor in solution (e.g., hydrazine, ammonium formate) with a catalyst like Palladium on Carbon (Pd/C). It generates a low, steady concentration of hydrogen in situ, which often minimizes the side reaction of hydrodehalogenation compared to using high-pressure H₂ gas.[2]

  • Metal-Mediated Reduction: Stoichiometric metals in acidic or neutral media, such as tin(II) chloride (SnCl₂) or iron powder (Fe), are classic and highly reliable reagents for nitro group reduction.[3][4] These methods are particularly well-suited for substrates with sensitive functional groups like halogens, as they operate through electron transfer mechanisms that do not typically reduce aryl halides.[3] The NaBH₄-FeCl₂ system has also been shown to be highly effective for the selective reduction of nitro groups in the presence of esters.[5]

Caption: Decision workflow for selective nitro group reduction.

Protocol 1.1: Reduction using Tin(II) Chloride Dihydrate

This protocol is highly reliable and demonstrates excellent functional group tolerance. The reaction is typically clean, and the product can be isolated after a basic workup to remove tin salts.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate (approx. 0.2 M concentration).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% aqueous sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin hydroxides.

  • Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude aniline can be purified by flash column chromatography on silica gel.

Reagent/ParameterConditionExpected YieldSelectivity Notes
Reducing Agent SnCl₂·2H₂O (5 eq)>90%Excellent; Halides and ester are preserved.[3]
Solvent Ethanol or Ethyl Acetate-Both are effective.
Temperature 70-80 °C (Reflux)-Drives reaction to completion.
Reaction Time 2-4 hours-Monitor by TLC for consumption of starting material.

Section 2: Site-Selective Cross-Coupling at Aryl-Halide Positions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[6][7] The presence of both a bromo and a chloro substituent on the aromatic ring presents an opportunity for site-selective functionalization.

Scientific Rationale: Exploiting Differential Reactivity

The site selectivity in cross-coupling reactions is governed primarily by the bond dissociation energy of the carbon-halogen bond (C-Br < C-Cl) and the kinetics of the oxidative addition step to the palladium(0) catalyst.[8] The C-Br bond is weaker and generally more reactive, allowing for selective coupling at the C2 position while leaving the C5-Cl bond intact, provided the reaction conditions are carefully controlled.[9] Furthermore, the nitro group's electron-withdrawing effect enhances the electrophilicity of the C-Br bond ortho to it, further favoring oxidative addition at this site.[10]

  • Suzuki-Miyaura Coupling: Ideal for forming biaryl structures. The choice of a palladium catalyst and a suitable ligand is critical for achieving high yields and selectivity.[7][11]

  • Buchwald-Hartwig Amination: A premier method for synthesizing aryl amines from aryl halides.[6][12] Modern catalysts with bulky, electron-rich phosphine ligands enable the coupling of a wide range of amines under relatively mild conditions.[13]

Caption: Site-selective cross-coupling at the C-Br position.

Protocol 2.1: Site-Selective Suzuki-Miyaura Coupling

This protocol targets the functionalization of the C-Br bond, leveraging its higher reactivity.

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03-0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS), typically for 6-18 hours.

  • Workup: Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Coupling PartnerCatalyst SystemBaseTemperatureTypical Yield
Phenylboronic acidPd(PPh₃)₄K₃PO₄90 °C85-95%
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosCs₂CO₃100 °C80-90%
3-Pyridylboronic acidPd(dppf)Cl₂K₂CO₃85 °C75-85%

Section 3: Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nitro group, positioned ortho to the bromine and para to the chlorine, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[14] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[15][16] Both halogens can act as leaving groups, but bromine is generally more facile to displace than chlorine.

Scientific Rationale: Activating the Ring for Nucleophilic Attack

For an SNAr reaction to occur, three conditions must be met:

  • The ring must be activated by strong electron-withdrawing groups (the nitro group is ideal).

  • There must be a good leaving group (halides are excellent).

  • The leaving group must be positioned ortho or para to the activating group to allow for resonance stabilization of the negative charge in the Meisenheimer intermediate.[16]

In Methyl 2-bromo-5-chloro-3-nitrobenzoate, the bromine at C2 is ortho to the nitro group, and the chlorine at C5 is para. Both are activated positions, but the C-Br bond is typically targeted first due to bromine's superior leaving group ability.

SNAr_Mechanism cluster_steps SNAr Pathway compound Start: Activated Aryl Halide meisenheimer Intermediate: Meisenheimer Complex (Resonance Stabilized) compound->meisenheimer + Nucleophile (Nu⁻) (Addition Step) product Product: Substituted Arene meisenheimer->product - Leaving Group (X⁻) (Elimination Step)

Caption: The addition-elimination mechanism of SNAr.

Protocol 3.1: Substitution of Bromine with a Thiolate Nucleophile

This protocol demonstrates the displacement of the bromide at the C2 position with a sulfur nucleophile.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., thiophenol) (1.1 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq) and stir at room temperature for 30 minutes to generate the thiolate anion.

  • Substrate Addition: Add a solution of Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 eq) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C). The reaction is often rapid and can be monitored by TLC.

  • Workup: Once complete, pour the reaction mixture into water and acidify with 1 M HCl to a neutral pH.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Section 4: Hydrolysis of the Sterically Hindered Methyl Ester

Transforming the methyl ester into a carboxylic acid via hydrolysis is a fundamental step that increases polarity and provides a new reactive site for chemistry such as amide coupling. However, the ester in this substrate is sterically hindered by the flanking ortho-bromo and ortho-nitro groups. This steric congestion, often termed the "ortho effect," can significantly slow down the rate of saponification under standard conditions by impeding the nucleophilic attack of hydroxide at the carbonyl carbon.[17][18][19][20]

Scientific Rationale: Overcoming Steric Hindrance

Standard hydrolysis conditions (e.g., NaOH in aqueous methanol at reflux) may prove sluggish or ineffective.[19] To overcome this, more forcing conditions or alternative methodologies are required. One effective strategy is to use a non-aqueous solvent system, which can enhance the nucleophilicity of the hydroxide anion by reducing its solvation shell.[21][22]

Protocol 4.1: Mild Hydrolysis in a Non-Aqueous Medium

This protocol is adapted from methods developed for the saponification of crowded esters and avoids harsh temperatures.[21][22]

Step-by-Step Methodology:

  • Setup: Dissolve Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 eq) in a mixture of Dichloromethane (CH₂Cl₂) and Methanol (MeOH), typically in a 9:1 ratio.

  • Reagent Addition: Add a solution of sodium hydroxide (NaOH) (2.0-3.0 eq) in methanol to the reaction mixture. A precipitate of the sodium carboxylate salt may form.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Acidification: Redissolve the residue in water and acidify to pH 2-3 with 1 M HCl. The carboxylic acid product will typically precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is not a solid, extract it from the acidic aqueous solution with ethyl acetate.

References

  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace. [Link]

  • Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Bentham Science. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]

  • Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Preprints.org. [Link]

  • Catalytic hydrogenation of halonitrobenzene compounds.
  • Ortho effect in Substituted Benzene. A to Z Chemistry. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Advanced Research in Applied Sciences and Engineering Technology. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Selective Reduction of Aryl Halides and α,β-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Application to Deuterium Labeling. Lookchem. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Selective Reduction of Aryl Halides and a,@-Unsaturated Esters with Sodium Borohydride-Cuprous Chloride in Methanol and Its Appl. Sciencemadness.org. [Link]

  • Selective reduction of aryl halides and α,β-unsaturated esters with sodium borohydride-cuprous chloride in methanol and its application to deuterium labeling. Semantic Scholar. [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. CORE. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. PMC. [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Hydrogenation of halonitrobenzenes without dehalogenation.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Hydrolysis of esters - Mechanisms. YouTube. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides... ResearchGate. [Link]

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Organic Chemistry CH-401 Course. IITB. [Link]

  • ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. [Link]

  • Functional Group Transformations. Solubility of Things. [Link]

  • Functional Group Interchange Reactions in Aromatic Synthesis. YouTube. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. PHARMD GURU. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews (RSC Publishing). [Link]

  • Organic Chemistry - How to Transform Functional Groups Using Substitution Reactions. YouTube. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • (PDF) Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. ResearchGate. [Link]

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Troubleshooting & Optimization

common side reactions in the synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for Methyl 2-bromo-5-chloro-3-nitrobenzoate . This document is structured for researchers requiring high-purity intermediates for pharmaceutical development (e.g., kinase inhibitors).

Ticket ID: SYN-2Br5Cl-NO2 Classification: Electrophilic Aromatic Substitution (Nitration) Status: Active Guide

Executive Summary & Route Analysis

The synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate is typically achieved via the electrophilic nitration of Methyl 2-bromo-5-chlorobenzoate . This reaction relies on the cooperative directing effects of the bromine and ester groups to install the nitro group at the sterically congested C3 position.

Success depends on balancing electronic activation (which favors C3) against steric hindrance (which disfavors C3). Deviations in temperature or stoichiometry often lead to a specific profile of regioisomers and hydrolysis byproducts.

Reaction Pathway & Impurity Map

The following diagram outlines the primary reaction pathway and the genesis of common impurities.

ReactionPathway SM Methyl 2-bromo-5-chlorobenzoate (Precursor) Reagents HNO3 / H2SO4 0-5°C SM->Reagents Target TARGET (C3) Methyl 2-bromo-5-chloro- 3-nitrobenzoate Reagents->Target Major Pathway (Ortho to Br, Meta to Ester) Impurity_C6 IMPURITY A (Regioisomer) Methyl 2-bromo-5-chloro- 6-nitrobenzoate Reagents->Impurity_C6 Minor Pathway (Ortho to Cl) Impurity_Acid IMPURITY B (Hydrolysis) 2-Bromo-5-chloro- 3-nitrobenzoic Acid Reagents->Impurity_Acid Hydrolysis (Wet Acid/High Temp) Impurity_Dinitro IMPURITY C (Over-reaction) Dinitro Species Target->Impurity_Dinitro Over-nitration (Excess HNO3)

Caption: Synthesis pathway showing the competitive formation of the C3-nitro target versus C6-isomer and hydrolysis byproducts.

Common Side Reactions: The "Why" and "How"

Understanding the mechanistic origin of impurities is the first step in elimination.

A. Regioisomer Formation (The C6 Isomer)
  • Observation: A persistent impurity peak (approx. 5-10%) in HPLC/GC.

  • Mechanism:

    • Target (C3): Electronically favored. The C3 position is ortho to the Bromine (weakly deactivating, o,p-director) and meta to the Methyl Ester (deactivating, m-director). Both groups direct incoming electrophiles to C3.

    • Impurity (C6): The C6 position is ortho to the Chlorine atom. While Chlorine directs to C4 and C6, the C6 position is less sterically hindered than the "sandwiched" C3 position. If the reaction temperature rises, the less hindered (but electronically less favored) C6 transition state becomes accessible.

B. Ester Hydrolysis (Acid Formation)
  • Observation: Product precipitates as a solid that is soluble in aqueous bicarbonate; broad O-H stretch in IR.

  • Mechanism: Nitration is performed in concentrated sulfuric acid. If the reaction mixture contains water (from low-grade HNO3 or atmospheric absorption) or if the quench is exothermic, the methyl ester hydrolyzes to the carboxylic acid (2-bromo-5-chloro-3-nitrobenzoic acid ).

C. Ipso-Substitution (Dehalogenation)
  • Observation: Loss of Bromine or Chlorine signals in MS.

  • Mechanism: Under forcing conditions (high temp, fuming HNO3), the nitro group can displace the halides (nucleophilic aromatic substitution or radical mechanism), particularly the bromine at C2, leading to methyl 5-chloro-2,3-dinitrobenzoate .

Troubleshooting Guide (Q&A)

Scenario 1: "I have a significant impurity eluting just after the main peak."

Diagnosis: Likely the C6-nitro regioisomer .

  • Cause: Reaction temperature exceeded 5°C during HNO3 addition. Higher temperatures reduce selectivity.

  • Solution:

    • Ensure the internal temperature remains < 5°C throughout the addition.

    • Slow the addition rate of the nitrating mixture.[1]

    • Purification: The C6 isomer often has a lower melting point. Recrystallize from methanol/water or ethanol.

Scenario 2: "The product yield is low, and I isolated a water-soluble solid."

Diagnosis: Ester Hydrolysis .

  • Cause: Presence of water in the reaction matrix or an uncontrolled exotherm during the aqueous quench.

  • Solution:

    • Use 98% H2SO4 and 90%+ HNO3 (minimize water content).

    • Quench Protocol: Pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Do not allow the quench mixture to heat up.

    • Recovery: If acid is formed, re-esterify using MeOH/H2SO4 or Thionyl Chloride/MeOH to recover the target.

Scenario 3: "The reaction stalled with 30% starting material remaining."

Diagnosis: Deactivated Ring / Poor Solubility .

  • Cause: The 2-bromo-5-chloro substitution pattern strongly deactivates the ring. Standard nitration might be too slow at 0°C.

  • Solution:

    • Allow the reaction to warm to room temperature (20-25°C) after the addition is complete.

    • Monitor by TLC/HPLC every 30 minutes. Do not heat above 30°C to avoid dinitration.

Standardized Experimental Protocol

Objective: Synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate with >95% regioselectivity.

Reagents Table
ReagentEquiv.RoleCritical Specification
Methyl 2-bromo-5-chlorobenzoate 1.0SubstrateDry, free of acid
Sulfuric Acid (H2SO4) 10.0 volSolvent/CatalystConc. (98%)
Nitric Acid (HNO3) 1.1 - 1.2ReagentFuming or >90%
Ice/Water ExcessQuenchCrushed
Step-by-Step Procedure
  • Preparation : Charge Methyl 2-bromo-5-chlorobenzoate (1.0 eq) into a round-bottom flask equipped with a magnetic stirrer and a thermometer.

  • Solubilization : Add Conc. H2SO4 (5 volumes) and cool the mixture to 0°C using an ice/salt bath. Ensure the substrate is fully dissolved or finely suspended.

  • Nitrating Mixture : In a separate vessel, pre-mix Conc. HNO3 (1.2 eq) with Conc. H2SO4 (2 volumes) at 0°C.

    • Note: Pre-mixing generates the active nitronium ion (NO2+) and mitigates localized hot spots.

  • Addition : Dropwise add the nitrating mixture to the substrate solution.

    • CRITICAL : Maintain internal temperature below 5°C .

  • Reaction : Stir at 0-5°C for 1 hour. Warm to 20°C and stir for 1-2 hours.

    • Checkpoint: Monitor by HPLC. Target conversion >98%.

  • Quench : Pour the reaction mixture slowly onto crushed ice (10x weight of acid). Stir vigorously until the ice melts.

  • Isolation : Filter the precipitated pale yellow solid.

  • Wash : Wash the cake with cold water (3x) until the filtrate is neutral (pH 6-7). Wash once with cold methanol (to remove trace isomers).

  • Drying : Dry under vacuum at 40°C.

Troubleshooting Logic Tree

Troubleshooting Start Issue Detected Impurity High Impurity Levels Start->Impurity LowYield Low Yield / Solid Loss Start->LowYield CheckImpurity Identify Impurity Type Impurity->CheckImpurity CheckYield Check Filtrate pH LowYield->CheckYield Isomer Isomer (C6/C4) (Check Temp) CheckImpurity->Isomer Same MW, diff RT Acid Carboxylic Acid (Check Water/Quench) CheckImpurity->Acid Lower MW (-14), Broad OH Acidic Product Solubilized? (Neutralize to pH 7) CheckYield->Acidic Filtrate is strongly acidic Incomplete Incomplete Reaction? (Increase Time/Temp) CheckYield->Incomplete SM present in solid

Caption: Decision tree for diagnosing synthetic failures based on analytical data.

References

  • Synthesis of 2-substituted-3-nitrobenzoic acids : World Intellectual Property Organization, Patent WO2012142513A1, 2012. (Describes the general nitration of 2-substituted benzoic acid derivatives). Link

  • Nitration of Halogenated Benzoates : United States Patent, US 9,522,152 B2, 2016. (Details the preparation of bromo-chloro-nitro intermediates for pharmaceutical applications). Link

  • Electrophilic Aromatic Substitution Selectivity : Organic Chemistry Portal, "Nitration of Aromatic Compounds". (General reference for directing effects of halogens and esters). Link

  • Preparation of 2-bromo-5-chlorobenzoic acid precursors : Journal of Medicinal Chemistry, 1993, 36, 2182.[2] (Background on the synthesis of the starting material scaffold).

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-bromo-5-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. My insights are drawn from extensive experience in synthetic organic chemistry and are grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate. The primary synthetic route involves the electrophilic nitration of Methyl 2-bromo-5-chlorobenzoate.

Issue 1: Low Yield of the Desired Product

A diminished yield of Methyl 2-bromo-5-chloro-3-nitrobenzoate is a frequent challenge. The root causes often lie in suboptimal reaction conditions or incomplete conversion.

Q: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yields can stem from several factors. Let's break down the most common culprits and their solutions:

  • Incomplete Nitration: The nitration of a deactivated aromatic ring, such as Methyl 2-bromo-5-chlorobenzoate, requires carefully controlled and sufficiently forcing conditions. The electron-withdrawing nature of the bromo, chloro, and methyl ester groups deactivates the ring towards electrophilic aromatic substitution.[1]

    • Solution: Ensure your nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is freshly prepared and potent. The reaction may also require a longer reaction time or a slight increase in temperature to drive it to completion. However, be cautious with increasing the temperature as it can lead to side reactions (see Issue 2). Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion of the starting material.

  • Suboptimal Temperature Control: The temperature of the nitration reaction is a critical parameter.

    • Solution: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to minimize the formation of byproducts.[1][2] A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to the formation of dinitro compounds and other side products. Use an ice-salt bath for better temperature control and add the nitrating mixture dropwise to maintain the desired temperature range.

  • Loss of Product During Work-up and Purification: Significant amounts of the product can be lost during the aqueous work-up and subsequent purification steps.

    • Solution: After quenching the reaction with ice water, ensure the complete precipitation of the product. Washing the crude product with ice-cold water helps remove residual acid without dissolving a significant amount of the desired ester.[2] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.

Issue 2: Formation of Impurities and Side Products

The presence of impurities can complicate purification and affect the quality of the final product. Understanding the potential side reactions is key to minimizing their formation.

Q: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products and how can I avoid them?

A: The formation of multiple products is a common issue in nitration reactions. Here are the most probable side products and strategies to mitigate their formation:

  • Formation of Regioisomers: While the directing effects of the substituents on the benzene ring favor the formation of the 3-nitro isomer, other isomers can also be formed. The bromine and chlorine atoms are ortho, para-directors, while the methyl ester group is a meta-director. The interplay of these directing effects and steric hindrance determines the final product distribution.

    • Solution: Precise control of the reaction temperature is paramount. Lower temperatures generally favor the thermodynamically more stable product, which is often the desired isomer. The slow, dropwise addition of the nitrating mixture into the solution of the starting material can also improve regioselectivity by maintaining a low concentration of the electrophile.

  • Dinitration: The introduction of a second nitro group onto the aromatic ring can occur if the reaction conditions are too harsh.

    • Solution: To prevent dinitration, use a stoichiometric amount of the nitrating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided. Maintaining a low reaction temperature (0-10 °C) is also critical.[3]

  • Hydrolysis of the Ester: The strongly acidic conditions of the nitration reaction can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid (2-bromo-5-chloro-3-nitrobenzoic acid).

    • Solution: Keeping the reaction temperature low and the reaction time to the minimum required for complete conversion of the starting material can help reduce the extent of hydrolysis. If hydrolysis is a significant issue, an alternative two-step synthesis can be employed: first, nitrate the 2-bromo-5-chlorobenzoic acid, and then esterify the resulting nitro-acid to the desired methyl ester.[4]

Optimization of Reaction Parameters

To systematically improve the yield and purity of your product, consider optimizing the following parameters:

ParameterRecommended RangeRationale & Key Considerations
Temperature 0 - 15 °CCritical for controlling the exothermic reaction and minimizing side product formation (dinitration, isomers).[2]
Reaction Time 1 - 3 hoursMonitor by TLC to ensure complete consumption of starting material without prolonged exposure to acidic conditions.
Nitrating Agent Ratio (HNO₃:H₂SO₄) 1:1 to 1:2 (v/v)Sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺) electrophile.[5] The optimal ratio can vary.
Stoichiometry of Nitrating Agent 1.0 - 1.2 equivalentsA slight excess of the nitrating agent can ensure complete reaction, but a large excess increases the risk of dinitration.
Quenching Pouring onto crushed iceRapidly stops the reaction and precipitates the crude product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in this reaction?

A1: Concentrated sulfuric acid serves two primary roles in the nitration of Methyl 2-bromo-5-chlorobenzoate. First, it acts as a solvent for the starting material. Second, and more importantly, it serves as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in this aromatic substitution reaction.[5][6]

Q2: How can I effectively purify the crude Methyl 2-bromo-5-chloro-3-nitrobenzoate?

A2: The most common and effective method for purifying the crude product is recrystallization. A suitable solvent system is typically a mixture of ethanol and water.[1] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals can then be collected by vacuum filtration and washed with a small amount of cold ethanol-water mixture.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of the synthesized Methyl 2-bromo-5-chloro-3-nitrobenzoate can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Will show the characteristic peaks for the aromatic protons and the methyl ester protons. The integration and splitting patterns will confirm the substitution pattern.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show the expected number of signals for the carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: Will show characteristic absorption bands for the nitro group (typically around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the C-Br and C-Cl bonds.

  • Chromatography:

    • TLC (Thin Layer Chromatography): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.

    • GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry): Can be used to determine the molecular weight and fragmentation pattern, further confirming the structure and assessing purity.

Experimental Protocol: Synthesis of Methyl 2-bromo-5-chloro-3-nitrobenzoate

This protocol is a two-step synthesis adapted from established procedures for the nitration of substituted benzoic acids and subsequent Fischer esterification.[4][7]

Step 1: Nitration of 2-bromo-5-chlorobenzoic acid

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve 2-bromo-5-chlorobenzoic acid in conc. H₂SO₄ B Cool to 0-5 °C A->B E Slowly add nitrating mixture to the benzoic acid solution B->E C Prepare nitrating mixture (HNO₃/H₂SO₄) D Cool nitrating mixture C->D D->E F Maintain temperature at 0-10 °C E->F G Stir for 1-2 hours F->G H Pour reaction mixture onto crushed ice G->H I Filter the precipitate H->I J Wash with cold water I->J K Dry the crude product J->K

Fig. 1: Workflow for the nitration of 2-bromo-5-chlorobenzoic acid.

Materials:

  • 2-bromo-5-chlorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Crushed ice

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-chlorobenzoic acid in concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of the benzoic acid derivative over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • Allow the ice to melt completely, and then collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of cold deionized water to remove residual acid.

  • Dry the crude 2-bromo-5-chloro-3-nitrobenzoic acid thoroughly.

Step 2: Fischer Esterification of 2-bromo-5-chloro-3-nitrobenzoic acid[4]

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend 2-bromo-5-chloro-3-nitrobenzoic acid in methanol B Add conc. H₂SO₄ catalyst A->B C Reflux for 16 hours B->C D Cool the reaction mixture C->D E Filter the precipitate D->E F Concentrate the mother liquor D->F I Recrystallize from ethanol/water E->I G Add water to precipitate more product F->G H Filter and combine solids G->H H->I

Fig. 2: Workflow for the Fischer esterification to the final product.

Materials:

  • Crude 2-bromo-5-chloro-3-nitrobenzoic acid

  • Methanol

  • Concentrated sulfuric acid (98%)

  • Ethanol

  • Deionized water

Procedure:

  • Suspend the crude 2-bromo-5-chloro-3-nitrobenzoic acid (0.182 mol) in methanol (500 ml) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (20 ml) dropwise to the suspension.

  • Heat the mixture to reflux and maintain reflux for 16 hours.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Concentrate the mother liquor under reduced pressure.

  • Add water to the concentrated mother liquor to precipitate any remaining product.

  • Collect this second crop of solid by filtration and combine it with the first.

  • Purify the combined crude product by recrystallization from an ethanol/water mixture to obtain Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Visualizing the Regioselectivity

The regioselectivity of the nitration reaction is governed by the directing effects of the substituents on the aromatic ring.

Regioselectivity Start Methyl 2-bromo-5-chlorobenzoate Product Methyl 2-bromo-5-chloro-3-nitrobenzoate (Major Product) Start->Product Nitration at C3 (meta to CO₂Me, ortho to Br) Isomer1 Other Isomers (Minor Products) Start->Isomer1 Nitration at other positions (Sterically hindered or electronically disfavored) CO2Me CO₂Me (meta-director) Br Br (ortho, para-director) Cl Cl (ortho, para-director)

Fig. 3: Directing effects influencing the regioselectivity of nitration.

References

  • Molbase. Preparation of 5-bromo-2-chloro-3-nitrobenzoic acid methyl ester (intermediate). [Link]

  • Williamson, K. L. Macroscale and Microscale Organic Experiments, 5th ed.; Houghton Mifflin: Boston, MA, 2007.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Engel, R. G. Introduction to Organic Laboratory Techniques: A Microscale Approach, 4th ed.; Brooks/Cole: Pacific Grove, CA, 2007.
  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

Sources

Validation & Comparative

Comparative Guide: Analytical Method Validation for Methyl 2-bromo-5-chloro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-bromo-5-chloro-3-nitrobenzoate (CAS: 124371-59-1) is a critical pharmacophore intermediate, notably utilized in the synthesis of Bcl-2 inhibitors such as Venetoclax (ABT-199) [1]. Given its role in late-stage pharmaceutical synthesis, the control of regioisomeric impurities and potential genotoxic precursors is paramount.

This guide validates and compares analytical methodologies for this compound. While traditional C18-based HPLC is common, this guide advocates for a Phenyl-Hexyl Stationary Phase approach due to superior selectivity for halogenated aromatic isomers—a frequent challenge in the quality control of tri-substituted benzenes.

Critical Quality Attributes (CQAs)
  • Regioisomeric Purity: Distinguishing the 5-chloro-3-nitro target from 3-chloro-5-nitro byproducts.

  • Trace Analysis: Detection of genotoxic nitro-aromatic precursors.

  • Stability: Prevention of hydrolytic degradation of the methyl ester during analysis.

Method Comparison: Standard vs. Advanced

The following table contrasts the industry-standard C18 approach with the recommended Advanced Phenyl-Hexyl method.

FeatureMethod A: Standard C18 (Generic)Method B: Advanced Phenyl-Hexyl (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Phenyl-Hexyl Core-Shell
Separation Mechanism Hydrophobic InteractionHydrophobic +

-

Interaction
Isomer Selectivity Moderate (Often requires long gradients)High (Resolves halogenated isomers efficiently)
Mobile Phase Phosphate Buffer / MeCNFormic Acid (0.1%) / Methanol
Detection UV (254 nm)UV-PDA + MS Compatible
Run Time 25–30 mins12–15 mins
Suitability Routine AssayImpurity Profiling & Trace Analysis

Expert Insight: Method A often fails to baseline-resolve positional isomers of halogenated nitrobenzoates because the hydrophobicity differences are negligible. Method B leverages the electron-deficient nature of the nitro-aromatic ring, which interacts strongly with the


-electrons of the Phenyl-Hexyl phase, providing orthogonal selectivity [2].

Recommended Experimental Protocol (Method B)

This protocol is designed to be self-validating , meaning system suitability steps are embedded to ensure data integrity before sample analysis.

Reagents & Equipment[1][2][3]
  • Analyte: Methyl 2-bromo-5-chloro-3-nitrobenzoate (>98% purity).

  • Solvents: LC-MS Grade Methanol (MeOH) and Water.

  • Additives: Formic Acid (FA) or Ammonium Formate.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 100 x 2.1 mm, 2.6 µm.

Instrument Conditions
  • System: UHPLC or HPLC with Binary Pump.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Controls viscosity and kinetics).

  • Injection Vol: 2 µL.

  • Detection: UV at 235 nm (Nitro group absorption max) [3].

Gradient Program
Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (MeOH)Curve
0.09010Initial
1.09010Hold
8.01090Linear
10.01090Wash
10.19010Re-equilibrate
13.09010End
Sample Preparation Workflow

Causality: Acetonitrile is avoided as a diluent if using Phenyl-Hexyl columns with Methanol mobile phases, as the nitrile group can suppress the


-

interactions essential for separation [2].[1]
  • Stock Solution: Dissolve 10 mg substance in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Water:MeOH (50:50) to reach 100 µg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may adsorb nitro-aromatics).

Validation Parameters (ICH Q2(R1) Aligned)

Specificity (Stress Testing)

To validate the method's ability to separate the analyte from degradants:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hrs -> Expect Hydrolysis of ester to acid.

  • Base Hydrolysis: 0.1 N NaOH -> Rapid degradation (Check mass balance).

  • Oxidation: 3%

    
     -> Nitro/Halo groups are generally stable; ensures no false peaks.
    
Linearity & Range
  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).

  • Acceptance:

    
    .
    
  • Procedure: Prepare 5 concentration levels. Plot Area vs. Concentration.

Accuracy (Recovery)

Spike the intermediate into a "blank" matrix (or solvent if matrix unavailable) at 50%, 100%, and 150% levels.

  • Acceptance: 98.0% – 102.0% recovery.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for selecting and validating the method based on impurity profile needs.

MethodSelection Start Start: Method Development CheckIsomers Are Regioisomers Present? (e.g., 3-chloro-5-nitro) Start->CheckIsomers StandardPath Use C18 Column (Hydrophobic Selectivity) CheckIsomers->StandardPath No (Simple Purity) AdvancedPath Use Phenyl-Hexyl Column (Pi-Pi Selectivity) CheckIsomers->AdvancedPath Yes (Critical) ValidationA Validate for Assay Only StandardPath->ValidationA SolventCheck Mobile Phase Selection: Use Methanol (Promotes Pi-Pi) AdvancedPath->SolventCheck ValidationB Validate for Assay + Isomeric Impurities SolventCheck->ValidationB

Figure 1: Decision tree for selecting the stationary phase based on the presence of regioisomers.

Validation Execution Loop

The following diagram details the step-by-step execution of the validation protocol.

ValidationLoop Prep Sample Preparation (MeOH Diluent) SysSuit System Suitability (RSD < 2.0%, Tailing < 1.5) Prep->SysSuit SysSuit->Prep Fail (Re-prep) Inject Injection Sequence (Blank -> Std -> Sample -> Bracketing Std) SysSuit->Inject Pass Calc Data Calculation (External Std Method) Inject->Calc Report Generate COA Calc->Report

Figure 2: Self-validating execution loop for routine quality control.

References

  • Google Patents.Substituted benzene compounds (WO2012142513A1).
  • Phenomenex. Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity. (Mechanistic basis for Phenyl-Hexyl selection). [Link]

  • Journal of Chemical and Pharmaceutical Research. Quantitative Assay of Cardiovascular agents... (Methyl 2-amino-3-nitrobenzoate).[2] (UV detection standards for nitrobenzoates). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

A Researcher's Guide to the Cost-Benefit Analysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of a starting material is a critical decision point that balances cost, efficiency, and strategic value. This guide provides an in-depth cost-benefit analysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate, a versatile but specialized building block. By objectively comparing its performance with viable alternatives and providing detailed experimental context, this document serves as a practical resource for making informed synthetic choices.

Introduction to a Strategically Functionalized Reagent

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a highly functionalized aromatic compound. Its strategic placement of three distinct electron-withdrawing groups (nitro, chloro, and a methyl ester) and a synthetically versatile bromine atom makes it a potent intermediate in the synthesis of complex molecules. The inherent electronic properties and substitution pattern of the ring allow for a range of selective chemical transformations crucial in the fields of medicinal chemistry and materials science.

The primary utility of this reagent lies in its capacity for:

  • Selective Cross-Coupling Reactions: The bromine atom serves as a reliable handle for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, amplified by the nitro and chloro groups, activates it for substitution reactions.

  • Orthogonal Functionalization: The different reactivities of the bromo and chloro substituents allow for sequential and selective reactions.

  • Reduction and Further Derivatization: The nitro group can be readily reduced to an amine, which then opens up a vast array of further chemical modifications, including amide bond formation and diazotization.

The "Cost" Component: A Multifaceted Analysis

The "cost" of using a reagent extends beyond its purchase price. A comprehensive analysis must include factors such as availability, purity, and the downstream implications of its use, including reaction efficiency and purification expenses.

Procurement and Availability

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a specialized chemical and is not as readily available as simpler building blocks. It is typically offered by a select number of chemical suppliers. The cost is significantly higher than that of less substituted benzoates due to a more complex multi-step synthesis.

Compound Typical Supplier Price (per gram) *Availability
Methyl 2-bromo-5-chloro-3-nitrobenzoate HighSpecialized Suppliers
Methyl 3-nitrobenzoateLowWidely Available
5-Bromo-1-chloro-2-methyl-3-nitrobenzeneModerate-HighSpecialized Suppliers
2-Chloro-5-nitrobenzoic acidModerateWidely Available

Note: Prices are subject to change and vary by supplier and purity grade. This table is for comparative purposes.

Downstream Cost Considerations

The true cost of a reagent is revealed in the laboratory. A higher initial price can be justified if it leads to:

  • Higher Yields: Fewer failed reactions and less material loss.

  • Fewer Synthetic Steps: Reducing labor, solvent, and energy costs.

  • Cleaner Reactions: Simplifying purification and reducing the cost of chromatographic separation.

  • Improved Safety Profile: Avoiding the use of more hazardous or difficult-to-handle reagents.

The "Benefit" Component: Synthetic Performance and Versatility

The primary benefit of Methyl 2-bromo-5-chloro-3-nitrobenzoate lies in its ability to streamline the synthesis of complex, highly substituted aromatic compounds. The distinct electronic and steric environment around each functional group allows for predictable and selective reactions.

Key Reaction: Suzuki-Miyaura Cross-Coupling

A common application for this type of aryl bromide is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds. The electron-withdrawing groups on the ring can enhance the rate of the oxidative addition step in the catalytic cycle.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a typical Suzuki-Miyaura reaction using an arylboronic acid.

Materials:

  • Methyl 2-bromo-5-chloro-3-nitrobenzoate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol)

  • Tricyclohexylphosphine (PCy3) (0.04 mmol)

  • Potassium phosphate (K3PO4) (2.0 mmol)

  • Toluene/water mixture (5 mL)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 2-bromo-5-chloro-3-nitrobenzoate, the arylboronic acid, Pd(OAc)2, PCy3, and K3PO4.[1]

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add the toluene/water solvent mixture via syringe.[1]

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[1]

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst & Ligand - Base Flask Add to Oven-Dried Schlenk Flask Reagents->Flask Inert Evacuate & Backfill with N2/Ar (3x) Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 100°C Stir for 12-24h Solvent->Heat Monitor Monitor by TLC / GC-MS Heat->Monitor Cool Cool to RT Dilute with EtOAc Monitor->Cool Wash Wash with H2O and Brine Cool->Wash Dry Dry (Na2SO4) Filter & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct FinalProduct Purify->FinalProduct Isolate Pure Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis: The Alternatives

A cost-benefit analysis is incomplete without considering alternative synthetic routes. The choice of an alternative depends on the final target molecule, but we can compare general strategies.

Alternative 1: Sequential Functionalization of a Simpler Starting Material

An alternative approach is to start with a less expensive, simpler molecule like Methyl 3-nitrobenzoate and introduce the halogen atoms sequentially.

Synthetic Route Comparison:

  • Route A (Using the topic compound): One-step cross-coupling.

  • Route B (Alternative):

    • Nitration of methyl benzoate to get methyl 3-nitrobenzoate.[2][3][4]

    • Chlorination of the nitrobenzoate.

    • Bromination of the chloro-nitrobenzoate.

    • Cross-coupling reaction.

G cluster_A Route A: Direct Approach cluster_B Route B: Sequential Functionalization A1 Methyl 2-bromo-5-chloro- 3-nitrobenzoate A2 Target Molecule A1->A2 1 Step (e.g., Suzuki) B1 Methyl 3-nitrobenzoate B2 Chlorination B1->B2 3+ Steps B3 Bromination B2->B3 3+ Steps B4 Target Molecule B3->B4 3+ Steps

Caption: Comparison of synthetic routes.

Performance and Cost Comparison
Metric Methyl 2-bromo-5-chloro-3-nitrobenzoate Alternative (e.g., Methyl 3-nitrobenzoate) Rationale
Initial Cost HighLowThe alternative is a common, widely available starting material.
Number of Steps Low (often 1-2 steps to target)High (multiple functionalization steps)The complexity is "front-loaded" in the starting material.
Overall Yield Generally HigherPotentially LowerEach additional step in a sequence reduces the overall yield.
Labor & Time LowHighFewer steps mean less time spent on setup, reaction, and purification.
Predictability HighModerateSequential electrophilic aromatic substitutions can sometimes lead to isomeric mixtures, complicating purification.
True Cost-in-Use Potentially Lower for Complex Targets Potentially Higher for Complex Targets The higher initial cost can be offset by savings in time, labor, and improved overall yield.

Conclusion and Recommendations

The cost-benefit analysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate is a classic case of "pay now or pay later" in synthetic chemistry.

  • High Initial Cost vs. High Efficiency: The high procurement cost of this reagent is its primary drawback. However, for the synthesis of complex, highly substituted molecules, its use can be highly cost-effective. It allows for a more convergent and efficient synthetic route, often leading to a higher overall yield and significantly reduced labor and purification costs.

  • Strategic Recommendation:

    • For complex, multi-substituted target molecules in a drug discovery or process development setting: The use of Methyl 2-bromo-5-chloro-3-nitrobenzoate is highly recommended . The efficiency, predictability, and reduction in the number of synthetic steps provide a significant benefit that often outweighs the initial material cost.

    • For simpler target molecules or in early-stage academic research where material cost is the primary constraint: A sequential functionalization approach starting from a cheaper material like methyl 3-nitrobenzoate may be more feasible, provided that the additional time and potential for lower overall yields are acceptable.

Ultimately, the decision rests on a careful evaluation of the project's specific goals, timelines, and budget. For professionals in drug development, where time-to-market and process efficiency are paramount, the strategic use of advanced intermediates like Methyl 2-bromo-5-chloro-3-nitrobenzoate represents a sound and justifiable investment.

References

  • Practical Chemistry. Experiment 5.4.3f[1] – Preparation of methyl 3-nitrobenzoate in two steps. Available from: [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate | Resource. Available from: [Link]

  • Liang, Y., et al. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3139. Available from: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available from: [Link]

Sources

The Synthetic Versatility of Methyl 2-bromo-5-chloro-3-nitrobenzoate: A Comparative Guide for Strategic Application in Heterocyclic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals engaged in the intricate art of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast arsenal of commercially available starting materials, substituted nitrobenzoates stand out as exceptionally versatile intermediates.[1] This guide provides an in-depth technical analysis of Methyl 2-bromo-5-chloro-3-nitrobenzoate, a polysubstituted aromatic compound poised for strategic application in the synthesis of complex heterocyclic scaffolds. While direct literature on this specific ester is nascent, this guide will leverage comparative data from closely related analogs to illuminate its reactivity, potential applications, and provide a framework for its effective utilization in medicinal chemistry.

Understanding the Molecular Architecture and Reactivity Profile

Methyl 2-bromo-5-chloro-3-nitrobenzoate presents a unique constellation of functional groups that dictates its reactivity. The benzene ring is adorned with two halogen atoms (bromine and chlorine), a nitro group, and a methyl ester. The spatial arrangement of these substituents—a 1,2,3,5-tetrasubstituted pattern—creates a specific electronic and steric environment that can be strategically exploited in organic synthesis.

The powerful electron-withdrawing nature of the nitro group significantly influences the molecule's electronic properties, rendering the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern heterocyclic synthesis.[1] Furthermore, the presence of two distinct halogens, bromine and chlorine, offers the potential for regioselective transformations, a valuable tool for intricate molecular construction.

Comparative Analysis of Synthetic Precursors

Table 1: Comparison of Synthetic Routes for Halogenated Nitrobenzoic Acids

Target CompoundStarting MaterialReagentsKey ConsiderationsReference
5-Bromo-2-chloro-3-nitrobenzoic acid5-Bromo-2-chlorobenzoic acidH₂SO₄, HNO₃Temperature control is crucial to minimize side products.[2]
2-chloro-5-nitro-benzoic acidortho-chloro-benzoic acidH₂SO₄, HNO₃Reaction at low temperatures (below 5°C) improves the yield of the desired isomer.US Patent
Methyl m-nitrobenzoateMethyl benzoateH₂SO₄, HNO₃A straightforward nitration with high yields (81-85%).Organic Syntheses

This comparative data suggests that the synthesis of the parent acid of our target molecule would likely involve a controlled nitration of 2-bromo-5-chlorobenzoic acid. Subsequent esterification would then yield Methyl 2-bromo-5-chloro-3-nitrobenzoate.

Application in the Synthesis of Heterocyclic Scaffolds: A Focus on Quinazolinones

A primary application for compounds of this class is in the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry renowned for a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[3][4] The general strategy involves the condensation of an anthranilic acid derivative with a one-carbon source.[3] Substituted nitrobenzoic acids, like the parent acid of our target molecule, can be readily reduced to the corresponding amino derivatives, which are key precursors for quinazolinone synthesis.

Proposed Synthetic Workflow for a Dihalogenated Nitro-Quinazolinone

Caption: Proposed workflow for the synthesis of a novel quinazolinone.

Experimental Protocol: General Procedure for the Synthesis of 7-Nitro-4(3H)-quinazolinone from 2-amino-5-nitrobenzoic acid[3]

This protocol, while not for the exact target molecule, provides a validated template that can be adapted.

Step 1: Formylation of 2-amino-5-nitrobenzoic acid

  • In a round-bottom flask, suspend 2-amino-5-nitrobenzoic acid (1.82 g, 10 mmol) in formic acid (20 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the solid precipitate of 2-formamido-5-nitrobenzoic acid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to 7-Nitro-4(3H)-quinazolinone

  • Place the dried 2-formamido-5-nitrobenzoic acid (2.10 g, 10 mmol) in a round-bottom flask.

  • Add acetic anhydride (15 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture, and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the product with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure 7-nitro-4(3H)-quinazolinone.

Comparison with Alternative Building Blocks

The strategic advantage of using Methyl 2-bromo-5-chloro-3-nitrobenzoate lies in the unique substitution pattern it offers to the final heterocyclic product. While simpler starting materials like 2-aminobenzoic acid are readily available, they lack the functional handles for further diversification.

Table 2: Comparison of Starting Materials for Quinazolinone Synthesis

Starting MaterialAdvantagesDisadvantagesPotential Applications
2-Aminobenzoic acidReadily available, inexpensive.Limited scope for substitution on the final product.Synthesis of unsubstituted or simply substituted quinazolinones.
2-Amino-5-nitrobenzoic acidIntroduces a nitro group for further functionalization (e.g., reduction to an amine).The nitro group is a deactivating group.Synthesis of 7-aminoquinazolinones and their derivatives.[3]
Methyl 2-bromo-5-chloro-3-nitrobenzoate (proposed)Offers multiple points for diversification (two different halogens). The nitro group can be reduced.Potentially more expensive and requires a multi-step synthesis.Synthesis of highly functionalized quinazolinones for structure-activity relationship (SAR) studies.

Potential Applications in Medicinal Chemistry

The introduction of halogen atoms and a nitro group onto the quinazolinone scaffold can significantly impact the biological activity of the resulting molecule. Halogens can modulate lipophilicity and metabolic stability, while the amino group derived from the nitro functionality provides a key site for further chemical modification.

Substituted nitrobenzoates and their derivatives have been investigated for a range of biological activities, including:

  • Antimicrobial and Antifungal Activity: Certain nitrobenzoate derivatives have shown promising activity against various bacterial and fungal strains.[1][5]

  • Antitubercular Activity: A library of nitrobenzoate esters has been studied for their activity against M. tuberculosis.[6]

  • Antitumor Activity: The quinazolinone core is a well-established pharmacophore in the development of anticancer agents.[4]

The unique substitution pattern of Methyl 2-bromo-5-chloro-3-nitrobenzoate makes it a highly attractive starting material for the generation of novel compound libraries for screening against a variety of therapeutic targets.

Conclusion and Future Outlook

Methyl 2-bromo-5-chloro-3-nitrobenzoate is a promising, albeit underutilized, building block in organic synthesis. By drawing comparisons with structurally related and well-characterized analogs, we can confidently predict its utility as a versatile precursor for the synthesis of highly functionalized heterocyclic compounds, particularly quinazolinones. The presence of multiple reactive sites offers a rich platform for the generation of diverse molecular architectures, making it a valuable tool for medicinal chemists in the quest for novel therapeutic agents. Further exploration of the reactivity and applications of this compound is warranted and is expected to unlock new avenues in drug discovery.

References

  • Quinazoline derivatives: synthesis and bioactivities - PMC. Available from: [Link]

  • A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available from: [Link]

  • Synthesis of quinazoline‐4‐ones/quinazolines from benzoic acids, benzamides, benzimidates, aminobenzonitriles, and substituted anilines. … - ResearchGate. Available from: [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica. Available from: [Link]

  • What is the synthesis of methyl 3-nitrobenzoate? - Quora. Available from: [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC - NIH. Available from: [Link]

  • Research Article 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation - ResearchGate. Available from: [Link]

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Safety Operating Guide

Methyl 2-bromo-5-chloro-3-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for Methyl 2-bromo-5-chloro-3-nitrobenzoate , a halogenated nitroaromatic intermediate.[1]

Advisory: As a specific Safety Data Sheet (SDS) for this exact substitution pattern is often unavailable in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated nitrobenzoates (e.g., Methyl 2-bromo-5-nitrobenzoate). You must treat this compound with the highest level of caution applicable to its functional groups: Nitro (potential instability/toxicity) and Halogen (environmental persistence/acid gas generation).

Chemical Profile & Hazard Assessment

Before disposal, you must understand the why behind the safety steps. This compound presents a triad of hazards that dictate its waste stream.

FeatureHazard ClassOperational Implication
Nitro Group (-NO₂) Energetic / ToxicShock Sensitivity: Low, but avoid grinding/heating.[1] Toxicity: Potential mutagen; readily absorbed through skin.
Halogens (Br, Cl) Environmental ToxinIncineration Requirement: Must be burned in facilities with scrubbers to capture HBr/HCl gases. Never mix with non-halogenated waste.[1][2]
Methyl Ester Hydrolytic InstabilityIncompatibility: Reacts with strong bases (saponification) or acids. Keep waste pH neutral (pH 6-8).[1]
Physical State Solid (Likely)Dust Hazard: Fine powders can be inhalation hazards. Wet-wiping is preferred for spills.[1]

Pre-Disposal Stabilization (The "Quench")[1]

If the compound is part of a reaction mixture (e.g., excess reagent), it must be chemically stable before entering the waste container.[1]

  • Reaction Status: Ensure no active reducing agents (e.g., LiAlH₄, H₂/Pd, Zn/HCl) are present.

    • Risk:[3][4][5] Reducing agents react exothermically with the nitro group, potentially causing a runaway reaction in the waste drum.[1]

  • Quenching Protocol:

    • Dilute the reaction mixture with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).[1]

    • Wash carefully with aqueous Sodium Bicarbonate (NaHCO₃) to neutralize trace acids.[1]

    • Separate the organic layer.[1] This organic layer is your Disposal Target .

Waste Segregation & Packaging Protocol

Crucial Rule: Do NOT mix this compound with "General Organic Waste" or "Non-Halogenated Solvents."[2] It belongs in a dedicated Halogenated Waste Stream .[2]

Step-by-Step Packaging
  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1] Avoid metal cans due to potential corrosion from hydrolysis byproducts (HBr/HCl).[1]

    • Closure: Vented cap recommended if the waste was recently quenched (to prevent pressure buildup).

  • Solvent Compatibility:

    • If dissolving a solid for disposal, use Dichloromethane (DCM) or Chloroform .

    • Avoid: Acetone or Ethers if possible, as they increase flammability without adding halogen content.[1]

  • Labeling (The "Red Tag"):

    • Primary Identifier: "HALOGENATED ORGANIC WASTE."[2][6]

    • Chemical Constituents: List "Methyl 2-bromo-5-chloro-3-nitrobenzoate" explicitly. Do not use abbreviations.

    • Hazard Checkboxes: Mark "Toxic," "Irritant," and "Environmental Hazard."

Waste Stream Decision Matrix

Use the following workflow to determine the exact disposal path based on the physical state of your waste.

WasteDisposal Start Waste Generation: Methyl 2-bromo-5-chloro-3-nitrobenzoate StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid SolidPack Pack in Wide-Mouth HDPE Jar SolidPath->SolidPack Contaminated Is it contaminated with Oxidizers or Reducing Agents? LiquidPath->Contaminated Quench Perform Quench/Neutralization (See Section 2) Contaminated->Quench Yes LiquidPack Pack in Narrow-Mouth Solvent Carboy Contaminated->LiquidPack No (Stable) Quench->LiquidPack Labeling Label: 'HALOGENATED ORGANIC' (RCRA Code D001/Toxic) SolidPack->Labeling LiquidPack->Labeling Final Transfer to EHS/Hazmat for Incineration Labeling->Final

Figure 1: Decision matrix for segregating halogenated nitroaromatic waste. Note the critical check for reactive contaminants.

Emergency Spill Response

If a spill occurs during transfer, immediate containment is required to prevent environmental contamination.[1]

  • Solid Spill:

    • Do NOT dry sweep (creates toxic dust).

    • Protocol: Cover with wet paper towels or oil-dri absorbent.[1] Scoop into a disposable container. Treat cleanup materials as hazardous halogenated waste.[1]

  • Liquid Spill:

    • Protocol: Absorb with vermiculite or clay-based absorbent.[1]

    • Decontamination: Wipe the surface with a dilute soap solution. Do not use bleach (potential reaction with nitrogen compounds).[1]

Regulatory & Classification Data

When filling out your institution's waste manifest, use the following classifications.

Regulatory BodyClassificationCode / Note
RCRA (USA) Hazardous WasteD001 (Ignitable, if in solvent) or Characteristic Toxic .[1]
DOT (Transport) Toxic Solid/Liquid, OrganicUN 2811 (Toxic Solid, Organic, N.O.S.) or UN 2938 (Methyl Benzoate Analog).
Disposal Method High-Temp Incineration Must be specified to ensure proper scrubbing of Halogen gases (HBr, HCl).[1]

References

  • BenchChem. (2025).[2] Proper Disposal of Halogenated Nitroaromatic Compounds. Retrieved from [1]

  • Northwestern University Research Safety. (2023). Chemical Waste Disposal Guide: Halogenated vs. Non-Halogenated Segregation. Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Methyl 2-bromo-5-nitrobenzoate (Analogous Compound). Retrieved from [1]

  • NJ Department of Health. (2009). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.